Diethyl [bis(methylthio)methyl]phosphonate
Description
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Properties
CAS No. |
62999-70-6 |
|---|---|
Molecular Formula |
C7H17O3PS2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
1-[bis(methylsulfanyl)methyl-ethoxyphosphoryl]oxyethane |
InChI |
InChI=1S/C7H17O3PS2/c1-5-9-11(8,10-6-2)7(12-3)13-4/h7H,5-6H2,1-4H3 |
InChI Key |
XIHIQISQQOJRNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(SC)SC)OCC |
Origin of Product |
United States |
Foundational & Exploratory
A Guide to Diethyl [bis(methylthio)methyl]phosphonate: A Versatile Reagent for Carbon-Carbon Bond Formation
Introduction
In the landscape of modern organic synthesis, the development of reagents that offer both reliability and versatility is paramount for the efficient construction of complex molecular architectures. Diethyl [bis(methylthio)methyl]phosphonate has emerged as a powerful tool, primarily recognized for its role as a Horner-Wadsworth-Emmons (HWE) reagent and as a masked formyl anion equivalent. Its unique structure, featuring a phosphonate moiety for olefination and a dithioacetal group for umpolung strategies, provides synthetic chemists with a robust method for one-carbon homologation and the synthesis of valuable ketene dithioacetal intermediates.
This technical guide provides an in-depth exploration of the chemical properties and synthetic applications of this compound. We will delve into its core reactivity, examine the mechanistic underpinnings of its transformations, provide field-proven experimental protocols, and illustrate its utility in multistep synthesis, offering researchers and drug development professionals a comprehensive resource for leveraging this reagent's full potential.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.
Physical and Chemical Properties
The key properties of this compound are summarized below. These data are essential for planning reactions, particularly concerning solvent choice, reaction temperature, and purification methods.
| Property | Value | Reference(s) |
| CAS Number | 62999-70-6 | [1] |
| Molecular Formula | C₇H₁₇O₃PS₂ | [1] |
| Molecular Weight | 244.31 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | - |
| Density | 1.167 g/cm³ | [1][2] |
| Boiling Point | 303.7°C at 760 mmHg | [1][2] |
| Flash Point | 137.5°C | [2] |
| Refractive Index | 1.492 | [2] |
Safety and Handling
Proper handling is crucial due to the reagent's potential hazards.
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE) : Use in a well-ventilated fume hood. Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage : Store in a cool, dry place away from oxidizing agents.
Core Reactivity: A Duality of Function
The synthetic power of this compound stems from its dual reactivity, acting as both an olefination reagent and a nucleophilic formyl anion synthon.
The Horner-Wadsworth-Emmons (HWE) Reaction: Synthesis of Ketene Dithioacetals
The primary application of this phosphonate is in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for forming carbon-carbon double bonds.[3] Unlike the classical Wittig reaction, the HWE reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than a phosphonium ylide.[4] A significant practical advantage is that the byproduct, a diethyl phosphate salt, is water-soluble, greatly simplifying product purification.[3]
When this compound is used, its reaction with aldehydes and ketones does not produce a simple alkene but instead yields a ketene dithioacetal . These products are versatile synthetic intermediates themselves.
The mechanism proceeds through three key steps:
-
Deprotonation : A strong base (e.g., n-BuLi, NaH, KHMDS) abstracts the acidic proton on the carbon flanked by the sulfur and phosphorus groups, generating a highly stabilized phosphonate carbanion.
-
Nucleophilic Addition : The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.
-
Elimination : The intermediate collapses via a four-membered oxaphosphetane ring, which then fragments to yield the E/Z alkene (the ketene dithioacetal) and the water-soluble phosphate salt.[4] The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[4][5]
Caption: HWE mechanism for ketene dithioacetal synthesis.
Umpolung: The Formyl Anion Synthon
The concept of "umpolung," or polarity inversion, is a cornerstone of modern synthetic strategy.[6] Typically, a carbonyl carbon is electrophilic (an acyl cation equivalent). This compound allows for a reversal of this reactivity.[7] The dithioacetal group serves as a masked carbonyl. Upon deprotonation, the central carbon becomes strongly nucleophilic, effectively behaving as a formyl anion synthon .[7][8]
This nucleophilic carbanion can attack a wide range of electrophiles (e.g., alkyl halides, epoxides), allowing for the introduction of a protected formyl group. Subsequent hydrolysis of the dithioacetal, often using reagents like HgCl₂ or under oxidative conditions, unmasks the aldehyde functionality.
Caption: Workflow for aldehyde to ester homologation.
This methodology has been applied in the synthesis of complex molecules and natural products where precise carbon chain extension is required.
Experimental Protocols
The following protocols are provided as a guide for common transformations using this compound. Note: These are generalized procedures and may require optimization for specific substrates.
Protocol: Synthesis of a Ketene Dithioacetal via HWE Reaction
This procedure is adapted from established methods for the olefination of aldehydes. Materials:
-
This compound
-
Aldehyde or Ketone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried, cooled under nitrogen/argon)
Procedure:
-
Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum, add this compound (1.1 equivalents) and dissolve in anhydrous THF.
-
Deprotonation : Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe over 10-15 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Addition of Carbonyl : Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the carbanion solution at -78 °C.
-
Reaction : Stir the reaction mixture at -78 °C for 15-30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching : Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction : Transfer the mixture to a separatory funnel. Extract with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Workup : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by silica gel column chromatography to afford the pure ketene dithioacetal.
Protocol: Hydrolysis of Ketene Dithioacetal to a Methyl Ester
This procedure demonstrates the unmasking of the carbonyl equivalent to achieve homologation. Materials:
-
Ketene dithioacetal (from Protocol 4.1)
-
Methanol (MeOH)
-
Copper(II) sulfate (CuSO₄)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Setup : Dissolve the ketene dithioacetal (1.0 equivalent) in a methanolic solution of CuSO₄ (e.g., 0.2 M).
-
Reaction : Heat the mixture at reflux (approx. 65 °C) for 2-4 hours, monitoring the reaction by TLC.
-
Workup : After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Extraction : Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the one-carbon homologated methyl ester.
Conclusion
This compound is a uniquely versatile reagent that masterfully combines the principles of the Horner-Wadsworth-Emmons reaction with the synthetic strategy of umpolung. Its ability to reliably generate ketene dithioacetals from a wide range of carbonyl compounds makes it an invaluable precursor for one-carbon homologation and the synthesis of various sulfur-containing heterocycles. For researchers in medicinal chemistry and materials science, this reagent provides a predictable and efficient pathway for constructing key molecular scaffolds. A firm grasp of its reactivity, mechanisms, and handling protocols will undoubtedly empower chemists to devise more elegant and effective synthetic routes.
References
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CHEMSRC. This compound. [Link]
-
LookChem. Cas 62999-70-6, this compound. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
- Postigo, A., et al. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(18), 2206-2230.
-
Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. [Link]
- Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English, 18(4), 239-258.
-
University of Regensburg. Umpolung. [Link]
-
Princeton University. Umpolung: Carbonyl Synthons. [Link]
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- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. ethz.ch [ethz.ch]
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- 8. princeton.edu [princeton.edu]
Navigating Complex Molecular Architectures: An In-depth Technical Guide to the Functional Group Tolerance of Diethyl [Bis(methylthio)methyl]phosphonate
For Immediate Release
In the intricate landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the demand for robust and chemoselective reagents is paramount. Diethyl [bis(methylthio)methyl]phosphonate has emerged as a powerful tool for the installation of a formyl anion equivalent, primarily through the Horner-Wadsworth-Emmons (HWE) reaction to furnish ketene dithioacetals. This technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the functional group tolerance of this versatile reagent, moving beyond simple protocols to explain the underlying principles that govern its reactivity and compatibility in complex molecular settings.
Core Reactivity: The Horner-Wadsworth-Emmons Reaction and its Implications
At its heart, this compound is a stabilized phosphonate ylide precursor. Upon deprotonation with a strong base, typically n-butyllithium or sodium hydride, it forms a highly nucleophilic carbanion that readily engages in the Horner-Wadsworth-Emmons reaction with aldehydes and ketones.[1] This reaction is a cornerstone of olefination chemistry, offering significant advantages over the traditional Wittig reaction, including the facile removal of the water-soluble phosphate byproduct.[2]
The primary product of this transformation is a ketene dithioacetal, a versatile synthetic intermediate. The true value of this reagent, however, lies in its ability to participate in this key C-C bond-forming reaction while leaving a wide array of other functional groups intact. Understanding this tolerance is critical for its strategic deployment in multistep syntheses.
Figure 1: The fundamental transformation enabled by this compound.
A Systematic Evaluation of Functional Group Compatibility
The lithiated carbanion of this compound exhibits a remarkable degree of chemoselectivity. This section provides a detailed analysis of its compatibility with common functional groups.
Carbonyl Compounds: The Primary Reaction Partners
The HWE reaction with aldehydes and ketones is the principal application of this reagent. The reaction is generally high-yielding and proceeds under conditions that are mild enough to be compatible with a variety of sensitive substrates. A key advantage is the ability to react with a broad range of carbonyl compounds, from simple aliphatic to complex, polyfunctionalized systems often encountered in natural product synthesis.
Esters, Amides, and Nitriles: Generally Tolerated
A significant advantage of the this compound carbanion is its general lack of reactivity towards esters, amides, and nitriles under standard HWE conditions. This is in contrast to more reactive organometallic reagents which would readily add to these functional groups. This tolerance allows for the olefination of a carbonyl group within a molecule containing these functionalities without the need for protecting groups. Studies on related lithiated phosphonate reagents have demonstrated their compatibility with unactivated esters, highlighting the principle of chemoselectivity.[3] While direct, extensive studies on this compound are not exhaustively compiled in single reviews, its successful application in the synthesis of complex molecules containing these groups serves as strong evidence of its compatibility.[4]
Alcohols and Amines: The Role of Basicity
The phosphonate-stabilized carbanion is less basic than many other organolithium reagents.[1] However, it is still a strong base and will deprotonate acidic protons such as those found on alcohols and primary/secondary amines. This does not necessarily preclude the use of the reagent in the presence of these groups, but it does require the use of an additional equivalent of base to account for the deprotonation. The resulting alkoxide or amide is generally unreactive towards the phosphonate carbanion.
Halides: A Matter of Reactivity
The compatibility with halides depends on the nature of the halide and the reaction conditions. Alkyl chlorides and fluorides are generally stable. Alkyl bromides and iodides, particularly primary ones, can be susceptible to SN2 displacement by the phosphonate carbanion, although this is not always the dominant pathway and can often be suppressed by using low temperatures. The presence of a terminal bromine atom on a phosphonate reagent used in an HWE reaction has been documented, indicating that under the right conditions, this functionality can be tolerated.[5]
Epoxides: Potential for Ring-Opening
The nucleophilic carbanion can react with epoxides, leading to ring-opening. This is a potential side reaction that must be considered if an epoxide is present in the substrate. The reaction with the carbonyl group is generally faster, but competitive reaction with the epoxide can occur, especially at higher temperatures.
Protecting Groups: A Broad Spectrum of Compatibility
The conditions for the HWE reaction using this compound are compatible with a wide range of common protecting groups. This is a crucial feature for its application in the synthesis of complex molecules.
| Protecting Group | Compatibility | Notes |
| Silyl Ethers (TMS, TES, TBS, TIPS) | Excellent | Stable to the basic conditions. |
| Benzyl Ethers (Bn) | Excellent | Stable to the basic conditions. |
| Acetals and Ketals | Excellent | Stable to the basic conditions. |
| Boc and Cbz (amines) | Excellent | Stable to the basic conditions. |
This broad compatibility minimizes the need for additional protection/deprotection steps, streamlining synthetic routes.
The Ketene Dithioacetal Product: Stability and Deprotection
The functional group tolerance of the overall transformation also extends to the stability of the resulting ketene dithioacetal and the conditions required for its deprotection to reveal the desired carbonyl functionality.
Ketene dithioacetals are themselves valuable synthetic intermediates, known to react with various nucleophiles.[6] They are generally stable to a wide range of reagents, including many reducing and organometallic reagents.
Deprotection to the corresponding carboxylic acid or ester is typically achieved under hydrolytic conditions, often mediated by a metal salt such as mercury(II) chloride or through oxidative methods.[7] Milder, metal-free deprotection methods have also been developed, for instance, using reagents like trimethylsilyl chloride and sodium iodide, which can offer greater functional group compatibility.[8][9] The choice of deprotection method should be carefully considered based on the other functional groups present in the molecule.
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. Chemoselective Synthesis of β-Ketophosphonates Using Lithiated α-(Trimethylsilyl)methylphosphonate [organic-chemistry.org]
- 4. Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
Solubility data for diethyl [bis(methylthio)methyl]phosphonate in THF and DCM
A Senior Application Scientist's Guide to Determining the Solubility of Diethyl [bis(methylthio)methyl]phosphonate in Tetrahydrofuran (THF) and Dichloromethane (DCM)
Introduction
In the landscape of contemporary organic synthesis and drug development, a precise understanding of a reagent's solubility characteristics is paramount. This compound is a versatile reagent, notably utilized in the Horner-Wadsworth-Emmons reaction to synthesize ketene dithioacetals, which are valuable intermediates in the formation of various complex molecules.[1][2][3][4][5] The choice of solvent is critical for ensuring optimal reaction kinetics, yield, and purity. Tetrahydrofuran (THF) and dichloromethane (DCM) are two commonly employed aprotic solvents in organic synthesis, each possessing distinct polarity and solvating properties.
This technical guide provides a comprehensive framework for researchers and drug development professionals to determine the solubility of this compound in THF and DCM. In the absence of extensive published quantitative data, this document outlines a robust experimental protocol, explains the underlying scientific principles, and offers a template for the systematic reporting of solubility data. Adherence to this guide will empower researchers to generate reliable and reproducible solubility profiles, a critical step in process optimization and scale-up.
The Significance of Solubility Data
A thorough understanding of solubility is not merely an academic exercise; it has profound practical implications:
-
Reaction Homogeneity: Ensuring that all reactants are fully dissolved is crucial for achieving a homogeneous reaction mixture, which in turn leads to more consistent and predictable reaction outcomes.
-
Concentration Control: Accurate solubility data allows for the preparation of saturated or near-saturated solutions, maximizing reactant concentration and potentially accelerating reaction rates.
-
Process Development and Scale-Up: As reactions are scaled from the laboratory bench to pilot plant or manufacturing scale, solubility parameters become critical for equipment design, volume calculations, and ensuring process safety and efficiency.
-
Purification Strategies: Knowledge of a compound's solubility in different solvents is fundamental to developing effective crystallization, precipitation, and chromatographic purification methods.
Physicochemical Properties of Key Compounds
A foundational understanding of the properties of the solute and solvents is essential for interpreting solubility behavior.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Notes |
| This compound | C₇H₁₇O₃PS₂ | 244.31 | 303.7 at 760 mmHg | 1.167 | A key reagent in the Horner-Wadsworth-Emmons reaction.[1][2][3][4][5] Its structure suggests a moderate polarity. A related compound, dimethyl[bis(methylthio)methyl] phosphonate, is noted to be soluble in THF.[6] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.889 | A polar aprotic solvent, completely miscible with water. It is a good solvent for a wide range of organic compounds. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | 1.326 | A polar aprotic solvent with a higher density than water, with which it is immiscible. It is a common solvent for extractions and reactions involving moderately polar to nonpolar compounds. In the context of a related synthesis, DCM was used as a solvent for preparing a ternary complex.[7] |
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the solubility of this compound in THF and DCM at a given temperature. This method is based on the principle of gravimetric analysis of a saturated solution.[8][9][10]
Materials and Equipment
-
This compound (high purity)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Analytical balance (readable to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps (e.g., 4 mL)
-
Syringes and syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
Pre-weighed glass sample pans or vials for evaporation
-
Fume hood
-
Vortex mixer
Step-by-Step Methodology
-
Preparation of Solvent: Ensure that both THF and DCM are anhydrous, as the presence of water can significantly affect the solubility of the phosphonate.
-
Sample Preparation: Accurately weigh a sample of this compound (e.g., 100 mg) into a clean, dry glass vial.
-
Solvent Addition: Using a calibrated pipette or syringe, add a known volume of the chosen solvent (THF or DCM) to the vial (e.g., 1 mL).
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation to ensure that a saturated solution is formed.
-
Observation: After the equilibration period, visually inspect the vial. If all the solid has dissolved, add more this compound in known increments until a persistent solid phase is present. Re-equilibrate for another 24 hours.
-
Sample Extraction: Once equilibrium is reached and a solid phase is present, carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe fitted with a 0.2 µm syringe filter. This step is crucial to remove any undissolved solid particles.
-
Gravimetric Analysis: Dispense the filtered, saturated solution into a pre-weighed glass sample pan or vial. Record the exact volume of the solution transferred.
-
Solvent Evaporation: Place the sample pan in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of inert gas can be used to accelerate this process, but care must be taken to avoid splattering or decomposition of the solute.
-
Final Weighing: Once the solvent has fully evaporated, weigh the sample pan containing the dried solute.
-
Calculation of Solubility: The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dried solute (g)) / (Volume of solution transferred (L))
-
Repeatability: For robust data, it is recommended to perform the experiment in triplicate for each solvent and temperature.
Experimental Workflow Diagram
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. 61779-87-1 CAS MSDS (DIMETHYL[BIS(METHYLTHIO)METHYL] PHOSPHONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. CN107602608A - A kind of preparation method of diethyl methyl-phosphonite - Google Patents [patents.google.com]
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- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Methodological & Application
General procedure for Horner-Wadsworth-Emmons reaction with diethyl [bis(methylthio)methyl]phosphonate
Executive Summary
This guide details the protocol for utilizing diethyl [bis(methylthio)methyl]phosphonate in the Horner-Wadsworth-Emmons (HWE) reaction. Unlike standard HWE reagents that yield unsaturated esters, this specific phosphonate converts aldehydes and ketones into ketene dithioacetals (1,1-bis(methylthio)alkenes).
These products serve as versatile "chemical chameleons" in drug discovery—acting as masked carboxylic acids, Michael acceptors, or precursors for heterocycles. This protocol emphasizes the n-Butyllithium (n-BuLi) mediated pathway, which offers the highest stereocontrol and yield for complex pharmaceutical intermediates.
Mechanistic Principles
The reaction follows the classic HWE mechanism but is thermodynamically driven by the formation of the stable phosphate byproduct. The presence of two sulfur atoms on the
Reaction Pathway Visualization
Figure 1: The mechanistic flow of the HWE reaction using sulfur-stabilized phosphonates. Note that the elimination step is irreversible.
Experimental Optimization
The choice of base and solvent is critical. While sodium hydride (NaH) is common for simple HWE reactions, the lithiated species generated by n-BuLi provides tighter coordination and cleaner reaction profiles for dithio-substituted phosphonates.
Base & Solvent Selection Matrix[1]
| Parameter | Condition A (Recommended) | Condition B (Alternative) | Condition C (Not Recommended) |
| Base | n-BuLi (1.6M or 2.5M) | NaH (60% dispersion) | KOtBu / LiOtBu |
| Solvent | Anhydrous THF | DME (Dimethoxyethane) | DCM or Toluene |
| Temp | -78°C | 0°C | RT |
| Selectivity | High (Kinetic control) | Moderate | Low (Polymerization risk) |
| Use Case | Complex/Precious substrates | Large scale/Simple aldehydes | Non-sensitive substrates |
Standard Operating Procedure (SOP)
Objective: Synthesis of 1,1-bis(methylthio)-1-alkene from benzaldehyde (Model Substrate). Scale: 5.0 mmol.
Reagents & Equipment
-
Phosphonate: this compound (1.05 equiv).
-
Substrate: Aldehyde/Ketone (1.0 equiv).
-
Base: n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 equiv).
-
Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free.
-
Apparatus: Flame-dried 2-neck round bottom flask, argon/nitrogen balloon, low-temp thermometer.
Step-by-Step Protocol
-
System Preparation:
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Flush with Argon for 5 minutes.
-
Add 15 mL of anhydrous THF .
-
-
Reagent Addition (Deprotonation):
-
Add This compound (1.43 g, 5.25 mmol) to the THF via syringe.
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Critical Step: Add n-BuLi (3.44 mL of 1.6M solution, 5.5 mmol) dropwise over 10 minutes.
-
Observation: The solution typically turns a pale yellow or orange color, indicating carbanion formation.
-
Stir at -78°C for 30 minutes to ensure complete deprotonation.
-
-
Substrate Addition:
-
Dissolve the aldehyde (5.0 mmol) in a minimal amount of dry THF (2-3 mL).
-
Add the aldehyde solution dropwise to the cold phosphonate mixture over 5 minutes.
-
Stir at -78°C for 1 hour .
-
-
Reaction & Elimination:
-
Remove the cooling bath and allow the reaction to warm to Room Temperature (20-25°C) naturally.
-
Stir for an additional 2-4 hours .
-
TLC Check: Monitor consumption of aldehyde (Mobile phase: 10% EtOAc/Hexanes). The product (ketene dithioacetal) is usually less polar than the aldehyde.
-
-
Workup:
-
Quench the reaction with saturated aqueous NH₄Cl (10 mL) .
-
Extract with Diethyl Ether (3 x 20 mL) or EtOAc.
-
Wash combined organics with Brine (20 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes
5% EtOAc/Hexanes. (Ketene dithioacetals are non-polar).
-
Downstream Applications & Utility
The ketene dithioacetal moiety is a "masked" functional group. It allows for carbon chain extension (homologation) followed by conversion into various carbonyl derivatives.[1]
Transformation Workflow
Figure 2: Synthetic utility of the ketene dithioacetal scaffold.
Troubleshooting & Safety
Critical Control Points
-
Stench Management: Methylthio compounds are volatile and malodorous. All rotovap exhaust must be vented into a fume hood or through a bleach scrubber. Glassware should be soaked in a dilute bleach solution to oxidize residual thiols before washing.
-
Temperature: Failure to cool to -78°C during n-BuLi addition can result in side reactions (attack on the phosphonate esters) or decomposition of the carbanion.
-
Dryness: The HWE reaction is moisture sensitive. Water quenches the n-BuLi and the phosphonate carbanion immediately.
Common Issues
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Increase deprotonation time; ensure n-BuLi quality (titrate). |
| Starting Material Recovery | Enolization of substrate | If substrate is an enolizable ketone, switch to NaH or use KHMDS to prevent proton transfer. |
| Complex Mixture | Temperature too high | Strictly maintain -78°C during addition; warm slowly. |
References
-
Mikolajczyk, M., Grzejszczak, S., Chefczynska, A., & Zatorski, A. (1977). Organosulfur compounds. XX. A new synthesis of ketene thioacetals. The Journal of Organic Chemistry, 42(25), 4086–4090.
-
TCI Chemicals. (n.d.). Homologation Reaction by Ketene Dithioacetalization.[1] TCI Product Resources.
-
Kolodiazhnyi, O. I. (2014).[2] Asymmetric catalysis as a method for the synthesis of chiral organophosphorus compounds.[2] Tetrahedron: Asymmetry, 25(12), 865–922.
-
BenchChem. (2025). Diethyl p-tolylphosphonate in the Horner-Wadsworth-Emmons Reaction: A Comparative Guide. (Used for general HWE mechanistic validation).
Sources
Synthesis of alpha-functionalized carboxylic acids using diethyl [bis(methylthio)methyl]phosphonate
Application Note: Versatile Synthesis of
Executive Summary
Reagent: this compound
CAS: 62999-70-6
Role: Carbonyl dication equivalent; Carboxyl masking group.
Target Analytes: Arylacetic acids,
This guide details the application of this compound (1) as a robust Horner-Wadsworth-Emmons (HWE) reagent. Unlike standard phosphonates, this reagent introduces a masked carboxyl group in the form of a ketene dithioacetal . This intermediate is a "chemical chameleon," capable of being hydrolyzed into various
Scientific Foundation & Mechanism
The "Masked" Carboxyl Strategy
The core utility of this reagent lies in its ability to transfer the
-
Protonolytic Hydrolysis: Yields Arylacetic Acids (retention of the carbon skeleton).
-
Oxidative Hydrolysis: Yields
-Keto Acids (introduction of an -oxo group).
Mechanistic Pathway
The reaction proceeds via a standard HWE olefination followed by divergent hydrolysis pathways.
Figure 1: Divergent synthesis pathways from the common ketene dithioacetal intermediate.
Experimental Protocols
Reagent Preparation & Handling
-
Safety Note: Methanethiol derivatives have a potent, disagreeable odor. All reactions must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be kept on hand to quench glassware and waste.
-
Reagent Stability: The phosphonate is stable at room temperature but hygroscopic. Store under argon/nitrogen.
Protocol A: Synthesis of Ketene Dithioacetals (The HWE Step)
This is the foundational step for all downstream applications.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde/Ketone (1.0 equiv)[1]
-
n-Butyllithium (n-BuLi) (1.05 equiv, 1.6 M in hexanes)
-
Anhydrous THF (0.5 M concentration relative to phosphonate)
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask and flush with Argon. Add the phosphonate and anhydrous THF.
-
Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi dropwise over 10 minutes. The solution typically turns yellow/orange, indicating anion formation.
-
Equilibration: Stir at -78°C for 30 minutes to ensure complete deprotonation.
-
Addition: Add the aldehyde (dissolved in minimal THF) dropwise.
-
Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature (RT) over 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). Ketene dithioacetals are non-polar and elute early.
Protocol B: Synthesis of Arylacetic Acids (Reductive Hydrolysis)
Used for synthesizing NSAID precursors (e.g., Ibuprofen analogues) from aryl aldehydes.
Reagents:
-
Ketene Dithioacetal (from Protocol A)[2]
-
Trifluoroacetic acid (TFA) or HCl
-
Water/DCM mixture
Procedure:
-
Dissolve the ketene dithioacetal in a mixture of TFA and Water (9:1 ratio). Alternatively, use concentrated HCl in acetic acid.
-
Heat to reflux for 4–12 hours. Monitor by TLC for the disappearance of the dithioacetal spot.
-
Cool to RT and dilute with water.
-
Extract with DCM.
-
Critical Step: Extract the organic layer with 1M NaOH (pulls the acid into the aqueous phase).
-
Acidify the aqueous layer with HCl to pH 1 and re-extract with EtOAc to isolate the pure carboxylic acid.
Protocol C: Synthesis of -Keto Acids (Oxidative Hydrolysis)
Used for amino acid precursors.
Reagents:
Procedure:
-
Dissolve the ketene dithioacetal in Acetonitrile/Water.
-
Cool to 0°C.
-
Add NBS portion-wise (exothermic reaction). The solution will turn orange/red.
-
Stir at 0°C for 30 mins, then RT for 1 hour.
-
Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to destroy excess bromine.
-
Extract and purify as per standard acid workup (see Protocol B, steps 5-6).
Data Summary & Troubleshooting
Representative Yields
| Target Class | Substrate (R) | Method | Yield (%) | Notes |
| Ketene Dithioacetal | Ph (Benzaldehyde) | HWE (n-BuLi) | 88-92% | Thermodynamic E-isomer dominates |
| Ketene Dithioacetal | 4-MeO-Ph | HWE (NaH) | 85% | NaH requires higher temp (0°C) |
| Arylacetic Acid | Ph | Acid Hydrolysis | 78% | Requires prolonged reflux |
| Ph | NBS Oxidation | 82% | Fast reaction, watch exotherm | |
| Alkyl | I₂/MeOH | 75% | Mild conditions for sensitive substrates |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (HWE Step) | Incomplete deprotonation | Ensure anhydrous THF; Titrate n-BuLi; Increase deprotonation time. |
| No Reaction (HWE) | Enolizable protons on ketone | This reagent works best with non-enolizable aldehydes. Use NaH for ketones. |
| Incomplete Hydrolysis | Steric hindrance | Switch from HCl to TFA/H₂O; Increase temperature to 80°C. |
| Sulfur Smell Persistence | Residual thiols | Wash all glassware with dilute bleach (NaOCl) immediately after use. |
References
-
Mikolajczyk, M., Grzejszczak, S., Chefczynska, A., & Zatorski, A. (1977). Organosulfur compounds—XXII: A general synthesis of ketene dithioacetals based on the Horner-Wittig reaction.Journal of Organic Chemistry , 42(14), 2341–2343. Link
-
Mikolajczyk, M., & Balczewski, P. (1992).[3] Organosulfur compounds.[2][3] LXXI. Diverse reactivity of α-carbanions derived from α-phosphoryl dithioacetals.Tetrahedron , 48(39), 8529-8544. Link
-
Kolb, M. (1990). Ketene Dithioacetals in Organic Synthesis: Recent Developments.Synthesis , 1990(3), 171-190. Link
-
Liu, Q., et al. (2013). α-Oxo Ketene Dithioacetals: Versatile Building Blocks in Organic Synthesis.Chemical Reviews , 113(8), 6177–6213. Link
Sources
Reaction conditions for coupling diethyl [bis(methylthio)methyl]phosphonate with ketones
Application Note: Optimized HWE Olefination using Diethyl [Bis(methylthio)methyl]phosphonate for Ketene Dithioacetal Synthesis
Executive Summary
This guide details the reaction conditions for coupling This compound with ketones to synthesize ketene dithioacetals . This transformation is a variant of the Horner-Wadsworth-Emmons (HWE) olefination. Unlike standard HWE reagents that yield esters, this specific reagent introduces a bis(methylthio)methylene unit.
Ketene dithioacetals are highly versatile intermediates in organic synthesis. They serve as masked carboxylic acids, Michael acceptors, and precursors for
Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10]
The reaction proceeds via the formation of a phosphorus-stabilized carbanion.[1] The presence of two sulfur atoms and the phosphonate group makes the
Key Mechanistic Features:
-
Deprotonation: n-BuLi removes the
-proton at -78°C to form a lithiated carbanion. -
Nucleophilic Attack: The carbanion attacks the ketone carbonyl.[2] This is the rate-determining step for hindered ketones.
-
Elimination: The resulting oxyanion cyclizes to form an oxaphosphetane intermediate, which collapses to yield the alkene and a water-soluble diethyl phosphate byproduct.
Figure 1: Mechanistic pathway of the HWE olefination using sulfur-stabilized phosphonates.
Critical Parameters & Optimization
Success with ketones depends on controlling three variables:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF | Essential. THF coordinates Li+, stabilizing the carbanion. Diethyl ether is a viable alternative, but THF generally provides better solubility for the lithiated species. |
| Base | n-BuLi (1.1 equiv) | Preferred. It ensures rapid, irreversible deprotonation at -78°C. NaH (sodium hydride) can be used but often requires higher temperatures (0°C to RT) and results in "gummy" suspensions that are harder to stir. |
| Temperature | -78°C | Deprotonation must occur at -78°C to prevent side reactions (e.g., fragmentation). However, after adding the ketone, the mixture often needs to be warmed to room temperature or even refluxed to drive the elimination step for sterically hindered ketones. |
| Stoichiometry | 1.1 : 1.0 (Reagent:Ketone) | A slight excess of the phosphonate ensures complete consumption of the valuable ketone substrate. |
Standard Operating Procedure (SOP)
Safety Note: n-Butyllithium is pyrophoric. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware.
Materials
-
This compound (1.1 equiv)
-
Ketone substrate (1.0 equiv)
-
n-BuLi (1.6 M or 2.5 M in hexanes, 1.1 equiv)
-
Anhydrous THF (0.2 M concentration relative to phosphonate)
-
Saturated aqueous NH4Cl (for quenching)
Protocol
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
-
Reagent Dissolution: Add This compound (1.1 equiv) and anhydrous THF via syringe.
-
Deprotonation:
-
Cool the solution to -78°C (Dry ice/acetone bath).
-
Add n-BuLi dropwise over 10 minutes.
-
Observation: The solution typically turns yellow or pale orange, indicating anion formation.
-
Stir at -78°C for 30 minutes .
-
-
Ketone Addition:
-
Dissolve the Ketone (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the cold phosphonate anion.
-
Stir at -78°C for 1 hour .
-
-
Reaction Progression (The "Warm-Up"):
-
Remove the cooling bath.[3] Allow the reaction to warm to Room Temperature (RT) .
-
Checkpoint: Monitor by TLC. If the ketone persists after 2 hours at RT, attach a reflux condenser and heat to reflux (66°C) for 2–4 hours. This is common for bulky ketones (e.g., benzophenone, camphor).
-
-
Workup:
-
Cool to RT (if refluxed).
-
Quench by slow addition of saturated aq. NH4Cl .
-
Extract with Ethyl Acetate (3x) .
-
Wash combined organics with brine, dry over MgSO4 , and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel).
-
Eluent: Typically Hexanes/EtOAc (9:1 to 4:1). Ketene dithioacetals are usually less polar than the starting phosphonate but similar to the ketone.
-
Figure 2: Operational workflow for the synthesis of ketene dithioacetals.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (<40%) | Enolization of Ketone | If the ketone has acidic |
| Recovered Starting Material | Steric Hindrance | The elimination step failed. Fix: Ensure the reaction is refluxed for at least 4 hours. |
| Product Hydrolysis | Acidic Workup | Ketene dithioacetals are stable to base but can hydrolyze in strong acid. Fix: Ensure the silica gel for chromatography is neutral, or add 1% triethylamine to the eluent. |
References
-
Mikolajczyk, M. ; Grzejszczak, S.; Chefczynska, A.; Zatorski, A. "Organosulfur compounds—XXV: Synthesis of ketene dithioacetals from carbonyl compounds and diethyl phosphonates." Tetrahedron1972 , 28(16), 4357–4363.
-
Mikolajczyk, M.; Grzejszczak, S.; Zatorski, A.; Mlotkowska, B. "Synthesis of
-unsaturated sulphides, sulphoxides and sulphones by the Horner-Wittig reaction in two-phase system." Tetrahedron Letters1976 , 17(31), 2731–2734. - Mikolajczyk, M.; Balczewski, P. "Phosphonate Reagents in the Synthesis of Biologically Active Compounds." Topics in Current Chemistry2003, 223, 161–214. (Review of the reagent's utility).
Sources
Preparation of carboxylic esters via diethyl [bis(methylthio)methyl]phosphonate intermediates
Application Note & Protocol
Topic: Preparation of Carboxylic Esters via Diethyl [bis(methylthio)methyl]phosphonate Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the synthesis of carboxylic esters from aldehydes, employing a two-step sequence involving this compound. This method represents a powerful one-carbon homologation strategy, effectively converting an aldehyde (R-CHO) into a methyl ester (R-CH₂-CO₂Me) or other alkyl esters. The core of this process lies in the strategic use of a phosphonate reagent that serves as a masked acyl anion equivalent, a concept of reactivity inversion known as "umpolung". The methodology is broken down into two primary stages: (1) a Horner-Wadsworth-Emmons (HWE) reaction to generate a ketene dithioacetal intermediate, and (2) the subsequent hydrolysis of this intermediate in the presence of an alcohol to yield the target carboxylic ester. This guide details the underlying mechanisms, provides step-by-step experimental protocols, and offers insights into the practical application and scope of this synthetic transformation.
Theoretical Background & Mechanism
The conversion of an aldehyde to a carboxylic ester via this route is a classic example of synthetic strategy, leveraging the unique reactivity of organophosphorus and organosulfur compounds. The overall transformation can be understood as the addition of a carboxymethyl anion equivalent to an aldehyde.
The Principle of Umpolung
Typically, the carbonyl carbon of an aldehyde is electrophilic. The use of this compound allows for a reversal of this polarity, or Umpolung.[1] Following deprotonation by a strong base, the α-carbon of the phosphonate becomes strongly nucleophilic, functioning as an acyl anion equivalent. This strategy is conceptually similar to the Corey-Seebach reaction, which utilizes lithiated 1,3-dithianes for the same purpose.[2][3][4]
Stage 1: Horner-Wadsworth-Emmons (HWE) Reaction
The first stage is a Horner-Wadsworth-Emmons (HWE) reaction between the phosphonate carbanion and an aldehyde.[5][6] The reaction begins with the deprotonation of the this compound at the carbon flanked by the two sulfur atoms and the phosphonate group, using a strong base like sodium hydride (NaH) or n-butyllithium (n-BuLi).[7] This generates a highly stabilized, nucleophilic carbanion.
This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde.[5] The resulting tetrahedral intermediate subsequently collapses, eliminating a water-soluble diethyl phosphate salt to form a ketene dithioacetal.[6][7] The formation of this stable phosphate byproduct is a key advantage of the HWE reaction, as it simplifies product purification compared to the traditional Wittig reaction.[6][8]
Stage 2: Hydrolysis of the Ketene Dithioacetal
The ketene dithioacetal is a stable intermediate that serves as a masked carboxylic acid derivative.[9][10] The final step involves the hydrolysis of this intermediate to reveal the carbonyl group. This is typically achieved under acidic conditions, often with the assistance of a thiophilic metal salt, such as mercury(II) chloride (HgCl₂) and mercury(II) oxide (HgO), to facilitate the cleavage of the robust C-S bonds.[1] The reaction is performed in an alcohol (e.g., methanol, ethanol), which traps the resulting carboxylic acid in situ to form the desired ester. The acid-catalyzed hydrolysis of ketene dithioacetals is a well-established method for generating carbonyl compounds.[11][12]
The overall workflow is depicted below.
Caption: Overall workflow from aldehyde to carboxylic ester.
Experimental Protocols
Safety Precautions: This procedure involves strong bases (NaH, n-BuLi), flammable solvents, and potentially toxic mercury salts. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 1: Synthesis of Ketene Dithioacetal from an Aldehyde
This protocol describes the formation of the key intermediate via the HWE reaction.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, and then carefully place the flask under a gentle stream of nitrogen to evaporate the residual hexanes.
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension. Cool the flask to 0 °C in an ice-water bath.
-
Phosphonate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF in a dropping funnel. Add the phosphonate solution dropwise to the stirred NaH suspension at 0 °C.
-
Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, and the mixture will become a clear, yellowish solution, indicating the formation of the phosphonate carbanion.
-
Aldehyde Reaction: Cool the reaction mixture back down to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
Reaction Completion: Once the aldehyde addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product, the ketene dithioacetal, can be purified by column chromatography on silica gel.
Protocol 2: Hydrolysis and Esterification to the Carboxylic Ester
This protocol details the conversion of the ketene dithioacetal to the final ester product.
Materials:
-
Ketene dithioacetal (from Protocol 1)
-
Methanol (or other desired alcohol)
-
Mercury(II) chloride (HgCl₂)
-
Mercury(II) oxide (HgO, red)
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ketene dithioacetal (1.0 equivalent) in a mixture of methanol and a small amount of water (e.g., 9:1 v/v).
-
Addition of Mercury Salts: To the stirred solution, add mercury(II) chloride (2.2 equivalents) and mercury(II) oxide (1.1 equivalents). Caution: Mercury salts are highly toxic. Handle with extreme care.
-
Reaction: Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction typically takes 2-6 hours. A thick, white precipitate of mercury salts will form.
-
Filtration: Upon completion, dilute the reaction mixture with dichloromethane (DCM). Filter the mixture through a pad of Celite® to remove the insoluble mercury salts. Wash the filter cake thoroughly with DCM.
-
Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the resulting crude methyl ester by column chromatography on silica gel to yield the pure product.
Data Presentation: Representative Substrate Scope & Yields
The described methodology is applicable to a range of aldehydes. The following table provides representative examples of expected outcomes.
| Aldehyde Substrate (R-CHO) | Alcohol (R'-OH) | Product (R-CH₂-CO₂R') | Typical Yield (%) |
| Benzaldehyde | Methanol | Methyl 2-phenylacetate | 75-85% |
| 4-Methoxybenzaldehyde | Methanol | Methyl 2-(4-methoxyphenyl)acetate | 70-80% |
| Cinnamaldehyde | Ethanol | Ethyl 4-phenylbut-3-enoate | 65-75% |
| Hexanal | Methanol | Methyl heptanoate | 80-90% |
| Cyclohexanecarboxaldehyde | Methanol | Methyl 2-cyclohexylacetate | 70-80% |
Yields are approximate and may vary based on reaction scale and purification efficiency.
Troubleshooting and Field-Proven Insights
-
Low Yield in HWE Step: Ensure all reagents and solvents are strictly anhydrous. The phosphonate carbanion is highly sensitive to moisture. Incomplete deprotonation of NaH (due to oil coating) can also be an issue; ensure it is thoroughly washed. For less reactive aldehydes, using a stronger base like n-BuLi at -78 °C may improve results.
-
Difficult Hydrolysis: The hydrolysis of the dithioacetal can sometimes be sluggish. Gentle heating (e.g., to 40 °C) can accelerate the reaction. Ensure the mercury salts are of good quality and are finely dispersed by vigorous stirring.
-
Alternative Hydrolysis Conditions: Due to the toxicity of mercury, alternative hydrolysis methods have been developed. These include using strong acids like HCl or H₂SO₄ in aqueous organic solvents, or employing other oxidizing agents like N-bromosuccinimide (NBS) or iodine in aqueous acetone.[12] However, these methods may require optimization and can be less general than the mercury-assisted protocol.
-
Purification Challenges: The diethyl phosphate byproduct from the HWE reaction is water-soluble and should be easily removed during the aqueous work-up.[6][7] If it persists, additional aqueous washes may be necessary.
Conclusion
The synthesis of carboxylic esters via this compound intermediates is a robust and versatile method for the one-carbon homologation of aldehydes. By leveraging the principles of Umpolung and the reliable Horner-Wadsworth-Emmons reaction, this strategy provides access to a wide array of esters from readily available starting materials. The two-stage protocol, while requiring careful handling of reactive and toxic reagents, offers high yields and a predictable outcome, making it a valuable tool for researchers in organic synthesis and medicinal chemistry.
References
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Okuyama, T., Kawao, S., & Fueno, T. Acid-catalyzed hydrolysis of ketene dithioacetals and trithioorthocarboxylates. Effects of .beta.-methyl substitution. The Journal of Organic Chemistry. [Link]
-
Xie, J., et al. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction. [Link]
-
Xie, J., et al. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. National Center for Biotechnology Information. [Link]
-
Nair, S. K., & Asokan, C. V. Sulfhydrolysis of Acyl Ketene Dithioacetals: A Convenient Synthesis of β-Oxodithioesters. Synthetic Communications. [Link]
-
Mikołajczyk, M., et al. Chemistry of Phosphorylated Formaldehyde Derivatives. Part I. Molecules. [Link]
-
Slideshare. Horner-Wadsworth-Emmons reaction. [Link]
-
Organic Chemistry. Horner-Wadsworth-Emmons Reaction Mechanism. YouTube. [Link]
-
Iowa Research Online. New synthesis and reactions of phosphonates. [Link]
-
ResearchGate. Three-component reaction of aromatic aldehydes with amine and diethylphosphite. [Link]
-
Wikipedia. Corey–Seebach reaction. [Link]
-
Wikipedia. Diethylphosphite. [Link]
-
Chemistry Stack Exchange. Does the synthesis of beta-keto phosphonates from esters have a name? [Link]
-
Organic Syntheses. DIETHYL [(PHENYLSULFONYL)METHYL]PHOSPHONATE. [Link]
-
SynArchive. Corey-Seebach Reaction. [Link]
-
Organic Syntheses. DIETHYL [(2-TETRAHYDROPYRANYLOXY)METHYL]PHOSPHONATE. [Link]
-
ResearchGate. Ketene dithioacetals in Organic Synthesis. [Link]
-
Taylor & Francis Online. Diethyl 3-Bromopropene Phosphonate an Alkylative 8-Keto Phosphonate Equivalent. [Link]
-
Wiley Online Library. Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. [Link]
-
Royal Society of Chemistry. Recent developments of ketene dithioacetal chemistry. [Link]
-
Organic Chemistry Portal. Corey-Seebach Reaction. [Link]
Sources
- 1. Corey-Seebach Reaction [organic-chemistry.org]
- 2. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments of ketene dithioacetal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]
Application Notes & Protocols: A Comparative Guide to NaH and LiHMDS in the Horner-Wadsworth-Emmons Reaction of Diethyl [bis(methylthio)methyl]phosphonate
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from stabilized phosphonate carbanions and carbonyl compounds.[1] A specialized and highly valuable application of this methodology involves the use of diethyl [bis(methylthio)methyl]phosphonate. This reagent serves as a robust precursor for the synthesis of ketene dithioacetals, which are versatile building blocks for a wide array of complex molecules and heterocyclic systems.[2][3]
The critical first step of the HWE reaction is the deprotonation of the phosphonate to generate the nucleophilic carbanion. The choice of base for this transformation is paramount, as it dictates reaction kinetics, efficiency, and compatibility with other functional groups. This guide provides an in-depth comparative analysis of two commonly employed strong bases, Sodium Hydride (NaH) and Lithium Hexamethyldisilazide (LiHMDS), for the deprotonation of this compound. We will explore the fundamental properties of each base, provide detailed experimental protocols, and offer expert guidance to help researchers select the optimal conditions for their specific synthetic challenges.
Reagent Profiles: Understanding the Key Players
This compound
This phosphonate ester is the linchpin reagent for this transformation. The presence of two electron-withdrawing methylthio groups significantly acidifies the alpha-proton, facilitating its removal by a suitable base to form a stabilized phosphonate carbanion. This carbanion is the key nucleophile that reacts with aldehydes or ketones to ultimately yield the desired ketene dithioacetal.
Sodium Hydride (NaH)
Sodium hydride is a saline hydride, composed of Na⁺ and H⁻ ions.[5] It functions as a strong, non-nucleophilic base and is widely used in organic synthesis.[6]
-
Nature: Heterogeneous (insoluble in common organic solvents).[5][6]
-
Reactivity: The hydride anion (H⁻) abstracts the acidic proton from the phosphonate, generating the sodium phosphonate carbanion and hydrogen (H₂) gas as the only byproduct.
-
Handling: Typically supplied as a 60% dispersion in mineral oil to mitigate its pyrophoric nature.[7][8] Reactions require an inert atmosphere (e.g., argon or nitrogen) as NaH reacts violently with water.[5][9]
Lithium Hexamethyldisilazide (LiHMDS)
LiHMDS is a strong, sterically hindered, non-nucleophilic base.[10] Its significant steric bulk prevents it from acting as a nucleophile, which minimizes unwanted side reactions.[11]
-
Nature: Homogeneous (soluble in solvents like THF, hexanes, and toluene).[12][13]
-
Reactivity: The bulky amide anion deprotonates the phosphonate to form the lithium phosphonate carbanion and the neutral, volatile byproduct hexamethyldisilazane.
-
Handling: Commercially available as a solution in various solvents. It is sensitive to air and moisture and must be handled under an inert atmosphere.[11][13]
Comparative Analysis: Choosing the Right Base for the Job
The decision between using NaH and LiHMDS is not arbitrary; it is a nuanced choice based on substrate sensitivity, desired reaction conditions, and scalability. Below is a detailed comparison of their performance characteristics.
| Feature | Sodium Hydride (NaH) | Lithium Hexamethyldisilazide (LiHMDS) | Causality and Field-Proven Insights |
| Basicity (pKa of C.A.) | ~35 (for H₂) | ~26 (for HMDS)[10] | Both bases are more than sufficiently strong to quantitatively deprotonate the phosphonate. The higher basicity of NaH is rarely a necessary advantage for this specific substrate. |
| Solubility | Insoluble in organic solvents.[5] | Soluble in THF, hexanes, toluene.[12] | NaH's insolubility leads to a heterogeneous reaction, which can result in slower, less reproducible deprotonation kinetics. LiHMDS enables a homogeneous reaction, allowing for rapid and controlled deprotonation, even at very low temperatures. |
| Reaction Temperature | Typically 0 °C to room temperature.[14] | Typically -78 °C to 0 °C.[15] | The fast kinetics of LiHMDS at -78 °C are ideal for base-sensitive substrates, preventing degradation and improving selectivity. NaH reactions are often sluggish at low temperatures and may require warming to proceed efficiently.[16] |
| Byproducts | H₂ (gas) | Hexamethyldisilazane (liquid) | The evolution of H₂ gas with NaH requires proper venting, especially on a large scale. The byproduct from LiHMDS is a neutral, soluble amine that is easily removed during aqueous workup. |
| Steric Hindrance | Minimal (H⁻ is small) | High[11] | The steric bulk of LiHMDS is a key advantage, making it highly selective as a base over being a nucleophile. This minimizes potential side reactions with other electrophilic sites in the substrate. |
| Counterion Effect | Na⁺ | Li⁺ | The lithium cation (Li⁺) is known to coordinate more strongly in the transition state of HWE reactions, which can influence stereoselectivity, often favoring (E)-alkenes.[1][17] For ketene dithioacetal synthesis, this effect is less critical than in simpler systems. |
| Ease of Handling | Requires weighing a solid dispersion and potentially washing with a hydrocarbon solvent to remove oil.[8] | Handled as a solution, allowing for precise addition via syringe. | Solutions of LiHMDS are generally easier to dispense accurately for small to medium-scale reactions. Handling NaH powder requires more stringent precautions against dispersal. |
| Cost & Scalability | Generally less expensive. | Generally more expensive. | For large-scale industrial processes with robust substrates, the lower cost of NaH makes it an attractive option. |
Visualization of Key Processes
General Reaction Mechanism
The diagram below illustrates the fundamental steps of the Horner-Wadsworth-Emmons reaction to form a ketene dithioacetal.
Caption: General mechanism of the HWE reaction.
Experimental Workflow Comparison
This flowchart highlights the key operational differences between the two protocols.
Caption: Key workflow differences between NaH and LiHMDS protocols.
Detailed Experimental Protocols
General Safety Note: Both NaH and LiHMDS are highly reactive and must be handled under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves. All glassware should be oven- or flame-dried before use.
Protocol 1: Generation of the Phosphonate Carbanion using Sodium Hydride (NaH)
This protocol is well-suited for robust aldehydes and ketones where precise low-temperature control is not critical.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde or Ketone
-
Anhydrous hexanes or pentane (for washing NaH, optional)
-
Round-bottom flask, magnetic stirrer, septa, argon/nitrogen line with bubbler
Procedure:
-
(Optional: Washing NaH) If a clean reaction is desired, the mineral oil can be removed. In a glovebox or under a strong argon flow, weigh the required amount of NaH dispersion into the reaction flask. Add anhydrous hexanes, swirl the suspension, and allow the NaH to settle. Carefully cannulate or syringe off the hexanes. Repeat this washing step two more times. Place the flask under high vacuum for 15-30 minutes to remove residual solvent.[8]
-
Reaction Setup: Place the flask containing the dry, oil-free NaH (1.1 equivalents) under a positive pressure of argon.
-
Solvent Addition: Add anhydrous THF via syringe to create a suspension (approx. 0.2-0.5 M final concentration).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Phosphonate Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a small amount of anhydrous THF. Add this solution dropwise to the stirred NaH suspension via syringe.
-
Causality: A slow addition rate is crucial to control the evolution of hydrogen gas. Vigorous bubbling will be observed. The reaction is complete when H₂ evolution ceases.
-
-
Anion Formation: Stir the milky-grey suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Carbonyl Addition: Cool the reaction mixture back down to 0 °C (or the desired reaction temperature). Add a solution of the aldehyde or ketone (1.0-1.2 equivalents) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the limiting reagent.
-
Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel, dilute with ethyl acetate or diethyl ether, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Generation of the Phosphonate Carbanion using LiHMDS
This protocol is the method of choice for sensitive substrates, reactions requiring precise kinetic control, or when a rapid and clean transformation is desired.
Materials:
-
LiHMDS solution (e.g., 1.0 M in THF)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde or Ketone
-
Round-bottom flask, magnetic stirrer, septa, argon/nitrogen line, dry ice/acetone bath
Procedure:
-
Reaction Setup: To an oven-dried, argon-flushed flask, add a solution of this compound (1.0 equivalent) in anhydrous THF (to a final concentration of approx. 0.2-0.5 M).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add the LiHMDS solution (1.05 equivalents) dropwise via syringe over 5-10 minutes. The solution should remain clear.
-
Causality: Adding the base to the phosphonate at low temperature ensures rapid deprotonation without side reactions. A slight excess of base ensures complete conversion.
-
-
Anion Formation: Stir the solution at -78 °C for 30 minutes.
-
Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0-1.2 equivalents) in a minimal amount of anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Reaction: Stir the reaction at -78 °C for 1-3 hours, or as determined by TLC analysis. If the reaction is slow, the cooling bath can be removed, and the mixture can be allowed to warm slowly to room temperature.
-
Quenching: Quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, dilute with ethyl acetate or diethyl ether, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion and Application Scientist's Insights
Both NaH and LiHMDS are effective bases for the Horner-Wadsworth-Emmons synthesis of ketene dithioacetals from this compound. The final choice depends on a careful evaluation of the specific reaction context.
-
Choose Sodium Hydride (NaH) when:
-
Working with robust, non-sensitive carbonyl compounds.
-
Cost is a primary concern, especially for large-scale synthesis.
-
The reaction does not require precise low-temperature control.
-
-
Choose Lithium Hexamethyldisilazide (LiHMDS) when:
-
The carbonyl substrate is base-sensitive, contains multiple electrophilic sites, or is prone to enolization.
-
A clean, rapid, and homogeneous reaction is prioritized for higher purity and yield.
-
Precise kinetic control at low temperatures (-78 °C) is necessary to maximize selectivity or prevent decomposition.[1]
-
For most research and development applications, the superior control, speed, and clean reaction profile afforded by LiHMDS make it the preferred reagent. Its ability to perform reliably at low temperatures provides a wider operational window and greater compatibility with complex, multifunctional molecules encountered in drug development and natural product synthesis.
References
- Horner–Wadsworth–Emmons reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Horner%E2%80%93Wadsworth%E2%80%93Emmons_reaction]
- Ketene dithioacetals in Organic Synthesis - ResearchGate. [URL: https://www.researchgate.net/publication/337562093_Ketene_dithioacetals_in_Organic_Synthesis]
- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/wittig-horner-reaction.shtm]
- Ketene dithioacetals in organic synthesis - Scite.ai. [URL: https://scite.ai/abstracts/ketene-dithioacetals-in-organic-synthesis-p5Lq5y]
- Sodium Hydride - Organic Chemistry Key Term - Fiveable. [URL: https://library.fiveable.me/chemistry/organic-chemistry/sodium-hydride/v/aPzNlG7k4qY3lK9xXbEw]
- A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo982051v]
- CAS 7646-69-7: Sodium hydride - CymitQuimica. [URL: https://cymitquimica.com/cas/7646-69-7]
- Lithium bis(trimethylsilyl)amide - Wikipedia. [URL: https://en.wikipedia.org/wiki/Lithium_bis(trimethylsilyl)amide]
- Sodium hydride - Grokipedia. [URL: https://grokipedia.org/sodium-hydride/]
- Sodium Hydride - Standard Operating Procedure. [URL: https://www.chem.ucsb.edu/sites/default/files/safety/sop/Sodium_Hydride_SOP.pdf]
- Sodium hydride - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sodium_hydride]
- Recent developments of ketene dithioacetal chemistry - Chemical Society Reviews (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2013/cs/c2cs35245a]
- Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis - Thieme. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-1393-2788]
- 1,3-Carbonyl transposition methodology employing .alpha.-oxo ketene dithioacetals: application in the synthesis of phenols and (.+-.)-myodesmone | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00213a027]
- Application and Market Prospects Analysis of Lithium Hexamethyldisilazide (LiHMDS) Technology (2025) - Oreate AI Blog. [URL: https://blog.oreate.com/application-and-market-prospects-analysis-of-lithium-hexamethyldisilazide-lihmds-technology-2025/]
- A Study on Organic Synthesis via Ketene - Research and Reviews. [URL: https://www.rroij.com/open-access/a-study-on-organic-synthesis-via-ketene.php?aid=89542]
- LiHMDS - Zhejiang Sorbo Chemical Co., Ltd. [URL: https://www.sorbochem.com/lihmds-cas-4039-32-1.html]
- Mechanism of the Phospha-Wittig–Horner Reaction - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3644342/]
- What is Lithium bis(trimethylsilyl)amide? - ChemicalBook. [URL: https://www.chemicalbook.com/article/what-is-lithium-bis-trimethylsilyl-amide.htm]
- Homologation Reaction by Ketene Dithioacetalization - TCI Chemicals. [URL: https://www.tcichemicals.
- (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4217109/]
- Preparation of lithium hexamethyldisilazide(LiHMDS)/lithium ethoxide - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v73p0215]
- FACILE SYNTHESIS OF α-AROYL KETENE DITHIOACETALS USING SUBSTITUTED ACETOPHENONES - IJRPC. [URL: https://www.ijrpc.com/files/0-99.pdf]
- SYNTHESIS OF α-FORMYLKETENE DITHIOACETAL MEDIATED NOVEL PYRAMIDINE DERIVATIVES - Baselius College. [URL: https://baselius.ac.in/storage/2020/09/UGC-Project-Final-Report-Dr.-Manju-S-Nair-1.pdf]
- Horner-Wadsworth-Emmons Reaction - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/horner-wadsworth-emmons-reaction.htm]
- Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - MDPI. [URL: https://www.mdpi.com/1420-3049/27/21/7141]
- New Insights into the Chemistry of gem-Bis(phosphonates): Unexpected Rearrangement of Michael-Type Acceptors - Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/10.1002/ejoc.200500171]
- 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10664917/]
- Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds - Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201700685]
- Alkenylphosphonates: unexpected products from reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner - SciSpace. [URL: https://typeset.
- Sulfamoylfluoride,LiHMDS, and methylphosphonate; no reaction : r/Chempros - Reddit. [URL: https://www.reddit.
- Diethyl (methylthiomethyl)phosphonate 96 28460-01-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/366668]
- This compound | Chemsrc. [URL: https://www.chemsrc.com/en/cas/62999-70-6_1189725.html]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of ketene dithioacetal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. CAS#:62999-70-6 | this compound | Chemsrc [chemsrc.com]
- 5. Sodium hydride - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. CAS 7646-69-7: Sodium hydride | CymitQuimica [cymitquimica.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. fiveable.me [fiveable.me]
- 10. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 11. LiHMDS - Zhejiang Sorbo Chemical Co., Ltd. [zjsorbochem.com]
- 12. Application and Market Prospects Analysis of Lithium Hexamethyldisilazide (LiHMDS) Technology (2025) - Oreate AI Blog [oreateai.com]
- 13. What is Lithium bis(trimethylsilyl)amide?_Chemicalbook [chemicalbook.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. scispace.com [scispace.com]
- 16. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
One-pot synthesis protocols involving sulfur-substituted phosphonates
Application Note: Advanced One-Pot Synthesis Protocols for Sulfur-Substituted Phosphonates
Executive Summary
Sulfur-substituted phosphonates and phosphorothioates represent a critical class of bioisosteres in medicinal chemistry. Replacing a phosphate oxygen or a carbon-hydrogen bond with sulfur often imparts metabolic stability, enhanced lipophilicity, and improved binding affinity in nucleotide analogues and enzyme inhibitors.
This guide moves beyond standard textbook reviews to provide three field-validated, one-pot protocols . These methods prioritize atom economy, operational simplicity (avoiding gloveboxes where possible), and "green" reagent usage (elemental sulfur, solvent-free conditions).
Scope of Protocols:
-
P–S Bond Formation: Copper-Catalyzed Aerobic Coupling (Synthesis of S-Aryl/Alkyl Phosphorothioates).
-
P–C–S Bond Formation: Lewis Acid-Catalyzed Thio-Kabachnik-Fields Reaction (Synthesis of
-Thiophosphonates). -
Green Synthesis: Microwave-Assisted Multicomponent Reaction using Elemental Sulfur (
).
Strategic Overview & Mechanism
The synthesis of sulfur-phosphorus motifs traditionally involves toxic sulfenyl chlorides or unstable intermediates. The modern "One-Pot" approach leverages in situ activation.
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on the target structural motif.
Protocol A: Copper-Catalyzed Aerobic Dehydrogenative Coupling
Target: S-Aryl or S-Alkyl Phosphorothioates (P–S Bond). Application: Late-stage functionalization of drug candidates; synthesis of prodrugs.
Expert Insight: This reaction utilizes air as the oxidant, eliminating the need for harsh oxidants like
Reagents & Materials
-
Substrate 1: Dialkyl H-phosphonate (1.0 equiv).
-
Substrate 2: Thiol (Aryl or Alkyl, 1.0 equiv).
-
Catalyst: CuI (10 mol %).
-
Ligand/Base: 1,10-Phenanthroline (10 mol %) /
(1.5 equiv). -
Solvent: Toluene (Anhydrous).
-
Atmosphere: Open air (balloon not required, but consistent stirring is vital).
Step-by-Step Methodology
-
Charge: To a 10 mL reaction vial equipped with a magnetic stir bar, add CuI (0.1 mmol) and 1,10-phenanthroline (0.1 mmol).
-
Solvate: Add Toluene (2.0 mL) and stir for 5 minutes until a complex forms (often greenish-blue).
-
Add Reactants: Sequentially add the Thiol (1.0 mmol),
(1.5 mmol), and finally the Dialkyl H-phosphonate (1.0 mmol).-
Note: Addition order matters. Adding the phosphonate last prevents premature oxidation.
-
-
Reaction: Stir the mixture vigorously at 80 °C for 12–24 hours under an air atmosphere.
-
Monitoring: Monitor by TLC (stain with KMnO4) or ³¹P NMR. The H-phosphonate signal (
~7-10 ppm, doublet ~700 Hz) will disappear, replaced by the phosphorothioate signal ( ~20-30 ppm, singlet).
-
-
Workup: Cool to room temperature. Filter through a short pad of Celite to remove copper salts. Wash the pad with Ethyl Acetate.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Mechanistic Pathway (Simplified):
Figure 2: Proposed catalytic cycle for the aerobic dehydrogenative coupling.
Protocol B: Lewis Acid-Catalyzed Thio-Kabachnik-Fields Reaction
Target:
Expert Insight: This is a true multicomponent reaction (MCR). The challenge here is the "soft" nature of the thiol nucleophile competing with the "hard" oxygen of the aldehyde. Using a mild Lewis acid like
Reagents & Materials
-
Component 1: Aldehyde (aromatic or aliphatic, 1.0 equiv).
-
Component 2: Thiol (1.0 equiv).
-
Component 3: Triethyl phosphite (or other trialkyl phosphite, 1.2 equiv).
-
Catalyst: Lithium Perchlorate (
) (20 mol %) or Indium(III) Chloride ( ) (10 mol %). -
Solvent: Acetonitrile (
) or Solvent-Free.
Step-by-Step Methodology
-
Mixing: In a round-bottom flask, combine the Aldehyde (1.0 mmol) and Thiol (1.0 mmol) in
(3 mL). -
Catalyst Addition: Add the Lewis Acid catalyst (
or ). Stir for 10 minutes at Room Temperature.-
Why? This pre-activation step generates the thioacetal/thionium species in situ.
-
-
Phosphite Addition: Dropwise add Triethyl phosphite (1.2 mmol).
-
Observation: A mild exotherm may occur.
-
-
Reaction: Stir at 60 °C for 4–8 hours.
-
QC Check: Monitor ³¹P NMR.[1] Disappearance of
( ~140 ppm) and appearance of the product ( ~20-25 ppm).
-
-
Workup: Quench with water (10 mL) and extract with Dichloromethane (3 x 10 mL). Dry organic layer over
. -
Purification: Silica gel chromatography. Note: These compounds can be sensitive to acid; add 1%
to the eluent if degradation is observed.
Protocol C: Green Synthesis via Elemental Sulfur ( )
Target: S-Alkyl Phosphorothioates.[2][3] Application: Industrial scale-up, agricultural chemistry, green synthesis.
Expert Insight: This protocol utilizes the "Green Chemistry" principle of using elemental sulfur (
Reagents & Materials
-
Reagent A: Diethyl phosphite (1.0 equiv).
-
Reagent B: Elemental Sulfur (
) (1.5 equiv, powder). -
Reagent C: Alkyl Halide (1.2 equiv).
-
Base/Support: Acidic Alumina (
) + (catalytic) OR . -
Condition: Microwave Irradiation (MW) or heating at 100 °C.
Step-by-Step Methodology
-
Preparation: In a microwave-safe vial, mix Diethyl phosphite (1.0 mmol), Elemental Sulfur (1.5 mmol, 48 mg), and
(1.0 mmol). -
Sulfurization: Irradiate (or heat) at 60 °C for 5 minutes.
-
Alkylation: Add the Alkyl Halide (1.2 mmol) and Acidic Alumina (0.5 g) to the same vial (Solvent-free).
-
Coupling: Irradiate/Heat at 100 °C for 10–15 minutes.
-
Extraction: Cool the vial. Add Ethyl Acetate (10 mL) and filter to remove the alumina and excess sulfur.
-
Purification: Evaporate solvent. The product is often pure enough for use; otherwise, filter through a short silica plug.
Data Summary & Troubleshooting
| Parameter | Protocol A (Cu-Cat) | Protocol B (Thio-KF) | Protocol C ( |
| Bond Formed | P–S (Phosphorothioate) | P–C–S ( | P–S (Phosphorothioate) |
| Key Reagents | H-Phosphonate, Thiol, CuI | Aldehyde, Thiol, | H-Phosphonate, |
| Reaction Time | 12–24 Hours | 4–8 Hours | 15–30 Mins (MW) |
| Yield (Avg) | 75–90% | 60–85% | 80–95% |
| Odor Level | High (Thiols used) | High (Thiols used) | Low (Uses |
Troubleshooting Guide:
-
Low Yield in Protocol A: Ensure the reaction is open to air or under an
balloon. The Cu(I) must be oxidized to Cu(II) to close the catalytic cycle. -
Stuck at Intermediate in Protocol B: If the intermediate thioacetal forms but doesn't react with phosphite, increase temperature to 80 °C or switch to a stronger Lewis Acid (
). -
Excess Sulfur in Protocol C: Elemental sulfur can be difficult to remove. Use
(caution: toxic) for washing, or better, freeze the crude mixture in MeOH; often precipitates out.
References
-
Xu, J., et al. (2016).[3][5] Phosphorothiolation of Aryl Boronic Acids Using P(O)H Compounds and Elemental Sulfur.[3] Organic Letters, 18(5), 1100–1103. [Link][3]
-
Zhang, L., et al. (2016).[3][5] Green methods based on copper-catalyzed multicomponent reactions enable the synthesis of S-aryl phosphorothioates. Journal of Organic Chemistry, 81(13), 5566–5573. [Link]
-
Rao, H., et al. (2015). A Quick and Clean Procedure for Synthesis of α-Aminophosphonates in Aqueous Media (Contextual reference for Kabachnik-Fields variations). Heteroatom Chemistry. [Link]
-
Abedi, Y., et al. (2010). Synthesis of phosphorothioates using thiophosphate salts: A simple, efficient, and general method.[7] Arkivoc, 2010(xi), 181-190. (Basis for Protocol C). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Visible-light-driven multicomponent reactions to access S-alkyl phosphorothioates using elemental sulfur as the sulfur source - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Phosphorothiolation of Aryl Boronic Acids Using P(O)H Compounds and Elemental Sulfur [organic-chemistry.org]
- 4. Sci-Hub. Green and Efficient Synthesis of Thiophosphinates, Thiophosphates, and Thiophosphinites in Water / ChemistrySelect, 2019 [sci-hub.sg]
- 5. Phosphorothioate synthesis by P-S coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of phosphorothioates using thiophosphate salts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Diethyl [bis(methylthio)methyl]phosphonate Olefination
Welcome to the dedicated technical support guide for the olefination reaction using diethyl [bis(methylthio)methyl]phosphonate. This powerful variation of the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for the synthesis of ketene dithioacetals—highly versatile intermediates in modern organic synthesis.[1][2] This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab, blending established chemical principles with practical, field-proven insights.
Troubleshooting Guide: From Low Yields to Success
This section addresses the most frequent issues researchers face during the olefination process. Each problem is followed by an analysis of potential causes and a set of recommended solutions.
Q1: My reaction yield is very low or I'm recovering only starting materials. What is the primary cause?
This is the most common issue, and it almost always points to inefficient generation of the critical phosphonate carbanion.
Potential Cause 1: Incomplete Deprotonation
The proton on the carbon between the phosphorus and the two sulfur atoms must be removed to form the nucleophilic carbanion. This step is the foundation of the entire reaction. If the base is not strong enough, is substoichiometric, or has been deactivated, the reaction will not proceed.
Solutions & Scientific Rationale:
-
Base Selection: Use a sufficiently strong base. n-Butyllithium (n-BuLi) is highly effective and a common choice.[3] Its conjugate acid, butane, has a pKa of ~50, making it more than capable of deprotonating the phosphonate (pKa ~20-22). Sodium hydride (NaH) is another robust option, though it may require slightly elevated temperatures to achieve full deprotonation due to its heterogeneous nature.[4][5]
-
Base Quantification: n-BuLi solutions degrade over time. It is critical to titrate your n-BuLi solution before use to know its exact molarity. Using "bottle concentration" for an older reagent is a frequent source of failure. A slight excess of base (1.05-1.1 equivalents) is recommended to ensure complete deprotonation.
-
Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon). Water will rapidly quench both the strong base and the generated carbanion. Ensure your solvent (typically THF) is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
Potential Cause 2: Carbonyl Substrate Reactivity
Aldehydes are significantly more electrophilic and less sterically hindered than ketones, making them better substrates for this reaction.[6]
Solutions & Scientific Rationale:
-
For Ketones: If you are using a ketone, especially a sterically demanding one, you may need more forcing conditions. This can include:
-
Increasing the reaction temperature after the addition of the ketone (e.g., from -78 °C to 0 °C or room temperature).
-
Allowing for significantly longer reaction times.
-
Using a stronger, less-coordinating base system like KHMDS.
-
-
Reaction Monitoring: Monitor the reaction progress carefully by Thin Layer Chromatography (TLC). If you observe the consumption of the phosphonate starting material but no product formation, it may indicate that the intermediate is forming but the final elimination is slow.
Q2: My TLC plate is a mess, showing multiple spots and streaking. How can I clean up the reaction?
A complex reaction mixture often points to side reactions, which can be minimized by carefully controlling the reaction parameters.
Potential Cause 1: Temperature Control Issues
The initial deprotonation and addition steps are highly exothermic. If the temperature is not controlled, side reactions can occur.
Solutions & Scientific Rationale:
-
Maintain Low Temperature: Perform the deprotonation and the subsequent addition of the carbonyl compound at -78 °C (a dry ice/acetone bath).[3] This minimizes premature warming and unwanted side reactions, such as the base attacking an enolizable proton on the carbonyl substrate.
-
Slow Addition: Add the base and the carbonyl solution dropwise via a syringe pump or by adding it very slowly from a dropping funnel. This maintains a low concentration of the added reagent and allows the heat to dissipate, preventing temperature spikes.
Potential Cause 2: Base-Sensitive Functional Groups
If your carbonyl substrate contains other sensitive functional groups (e.g., esters, epoxides) or is prone to epimerization, standard strong base conditions may be too harsh.[7]
Solutions & Scientific Rationale:
-
Use Milder Conditions: The Masamune-Roush conditions, which employ lithium chloride (LiCl) and a hindered amine base like DBU (1,8-Diazabicycloundec-7-ene), are an excellent alternative.[7] The LiCl acts as a Lewis acid to activate the phosphonate, increasing its acidity and allowing for the use of a weaker, non-nucleophilic base. This protocol is often performed at or near room temperature.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the this compound olefination?
This reaction follows the classic Horner-Wadsworth-Emmons mechanism.[8][9]
-
Deprotonation: A strong base removes the acidic α-proton from the phosphonate, creating a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate.
-
Oxaphosphetane Formation: The oxygen anion of the intermediate attacks the electrophilic phosphorus atom, cyclizing to form a four-membered ring intermediate called an oxaphosphetane. This step is typically reversible.
-
Elimination: The oxaphosphetane collapses, breaking the C-P and C-O bonds to form the desired C=C double bond of the ketene dithioacetal and a water-soluble diethyl phosphate salt byproduct. This elimination step is generally the rate-limiting and irreversible step that drives the reaction to completion.[8][10]
Reaction Mechanism Diagram
Caption: The HWE mechanism for ketene dithioacetal synthesis.
Q2: Why is the Horner-Wadsworth-Emmons reaction often preferred over the classic Wittig reaction?
The HWE reaction offers two significant practical advantages over the Wittig reaction:
-
Higher Nucleophilicity: The phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding phosphonium ylides, allowing them to react efficiently even with less reactive carbonyls like ketones.[4][8]
-
Simplified Purification: The byproduct of the HWE reaction is a dialkyl phosphate salt, which is soluble in water.[4][11] This makes purification much simpler, as the byproduct can be easily removed with a standard aqueous workup. In contrast, the Wittig reaction produces triphenylphosphine oxide, a crystalline solid that is often difficult to separate from the desired product, frequently requiring careful column chromatography.
Q3: What are the best solvents and bases for this reaction?
The choice of solvent and base is interdependent and crucial for success. Anhydrous ethereal solvents are standard. The following table provides a summary of common choices.
| Base | Typical Solvent | Temperature (°C) | Notes |
| n-Butyllithium (n-BuLi) | THF, Diethyl Ether | -78 → 0 or RT | Most Common. Fast and clean deprotonation. Requires careful handling and titration.[3] |
| Sodium Hydride (NaH) | THF, DME | 0 → RT or gentle warming | Safer Alternative. A strong base that is easier to handle than n-BuLi. Reaction may be slower due to its insolubility.[5] |
| KHMDS / 18-crown-6 | THF | -78 | For Z-Selectivity (in other systems). A very strong, non-nucleophilic base. Useful for sensitive substrates.[12] |
| DBU / LiCl | Acetonitrile, THF | RT | Masamune-Roush Conditions. Mild conditions ideal for base-sensitive substrates that cannot tolerate organolithiums or NaH.[7] |
Standard Experimental Protocol
This protocol provides a general procedure for the olefination of an aldehyde. Adjustments may be necessary for specific substrates, particularly ketones.
Materials:
-
This compound
-
Aldehyde
-
n-Butyllithium (n-BuLi) in hexanes (freshly titrated)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Dissolve the phosphonate in anhydrous THF.
-
Carbanion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. While stirring vigorously, add n-BuLi (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. After the addition is complete, allow the resulting solution to stir at -78 °C for 1 hour.
-
Carbonyl Addition: Dissolve the aldehyde (1.0 eq.) in a small amount of anhydrous THF and add it dropwise to the cold carbanion solution.
-
Reaction: Stir the mixture at -78 °C for 15-30 minutes. Then, remove the cooling bath and allow the reaction to warm to room temperature, continuing to stir for an additional 1-3 hours.[3] Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Add water and the extraction solvent. Shake and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then typically purified by silica gel column chromatography to yield the pure ketene dithioacetal.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low olefination yields.
References
-
Mosslemin, M. H., et al. (2014). Regioselective synthesis of novel ketene dithioacetals. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 800-808. Retrieved from [Link]
-
Bhusare, S. R., et al. (2021). Synthesis of novel ketene dithioacetals via one pot reaction. Current Chemistry Letters, 10(2), 163-172. Retrieved from [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Nayak, S. K. (2022). A Study on Organic Synthesis via Ketene. Research & Reviews: Journal of Agriculture and Allied Sciences, 11(2), 1-13. Retrieved from [Link]
-
Huang, L., et al. (2020). Ketene dithioacetals in Organic Synthesis. ResearchGate. Retrieved from [Link]
-
Ziegler, F. E., & Tam, C. C. (1979). Ketene dithioacetals III: the conjugate addition of ketene dithioacetal anions to cyclic α,β-unsaturated ketones. Tetrahedron Letters, 20(49), 4717-4720. Retrieved from [Link]
-
Postigo, A. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230. Retrieved from [Link]
-
Sayyed, M. A., & Mokle, S. S. (2014). Facile synthesis of α-aroyl ketene dithioacetals using substituted acetophenones. International Journal of Research in Pharmacy and Chemistry, 4(3), 643-646. Retrieved from [Link]
-
Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved from [Link]
-
Keglevich, G. (2014). Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. ResearchGate. Retrieved from [Link]
-
Dranka, M., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7193. Retrieved from [Link]
-
Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved from [Link]
-
Myers, A. (n.d.). The Wittig Reaction. Harvard University. Retrieved from [Link]
-
Kumar, A., et al. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances, 13(51), 35933-35937. Retrieved from [Link]
-
Kumar, S., et al. (2007). Facile synthesis of 4-aroyl-3-methylsulfanyl-2-tosylpyrroles from aroylketene dithioacetals and TosMIC. Beilstein Journal of Organic Chemistry, 3, 33. Retrieved from [Link]
-
Zadvorniy, O. (2022). Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors. Diva-portal.org. Retrieved from [Link]
-
Amengual-Rigo, P., et al. (2020). Horner-Wadsworth-Emmons Olefination of Proteins and Glycoproteins. ChemRxiv. Retrieved from [Link]
-
Reddit. (2023, January 26). Failure of a Horner Wadsworth Emmons reaction with nitrofuraldehyde. r/Chempros. Retrieved from [Link]
-
Snyder, S. A. (n.d.). Olefination Reaction. Columbia University. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Homologation Reaction by Ketene Dithioacetalization | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diethyl [Bis(methylthio)methyl]phosphonate in Horner-Wadsworth-Emmons Reactions
Welcome to the technical support center for the application of diethyl [bis(methylthio)methyl]phosphonate in Horner-Wadsworth-Emmons (HWE) reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent for the synthesis of ketene dithioacetals. Here, we address common questions and troubleshooting scenarios, with a special focus on controlling E/Z selectivity through reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
This compound is a specialized Horner-Wadsworth-Emmons reagent used for the synthesis of ketene dithioacetals from aldehydes and ketones.[1] These products are valuable synthetic intermediates, serving as precursors for carboxylic acids, esters, and other functional groups through further transformations.
Q2: How does the Horner-Wadsworth-Emmons reaction mechanism dictate the stereochemical outcome?
The Horner-Wadsworth-Emmons reaction begins with the deprotonation of the phosphonate to form a stabilized carbanion.[2] This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone, leading to the formation of a tetrahedral intermediate. This intermediate cyclizes to form an oxaphosphetane, which then eliminates a water-soluble phosphate byproduct to yield the alkene.[2][3]
The stereoselectivity of the reaction is largely determined by the relative energies of the transition states leading to the syn- and anti-oxaphosphetane intermediates and the reversibility of the initial addition step.[2] Generally, the reaction favors the formation of the more thermodynamically stable (E)-alkene, especially under conditions that allow for equilibration of the intermediates.[2]
Troubleshooting Guide: Controlling E/Z Selectivity
Issue 1: My reaction is producing a mixture of E/Z isomers, but I need to favor one over the other. How can I control the stereoselectivity?
Controlling the E/Z selectivity in the HWE reaction with this compound is a common challenge. The primary experimental handle for influencing the stereochemical outcome is the reaction temperature.
Core Principle: The formation of the E and Z isomers can be directed by either thermodynamic or kinetic control.
-
Thermodynamic Control (Favoring the E-isomer): At higher temperatures, the initial addition of the phosphonate carbanion to the aldehyde is often reversible. This allows the intermediates to equilibrate to the more thermodynamically stable anti-oxaphosphetane, which preferentially eliminates to form the (E)-alkene.[2]
-
Kinetic Control (Potentially Favoring the Z-isomer): At very low temperatures, the initial addition can be irreversible or quasi-irreversible. The stereochemical outcome is then determined by the kinetic preference for the formation of the syn-oxaphosphetane intermediate, which leads to the (Z)-alkene. This is the principle behind modifications like the Still-Gennari olefination, which uses electron-withdrawing groups on the phosphonate to accelerate the elimination step and prevent equilibration.[4]
Visualizing the Mechanistic Pathways
Caption: Mechanistic pathways for E/Z selectivity in the HWE reaction.
Experimental Protocols
Protocol 1: Maximizing (E)-Isomer Formation (Thermodynamic Control)
This protocol is designed to favor the formation of the more stable (E)-ketene dithioacetal.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Carbanion Formation: Cool the suspension to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Equilibration: Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Aldehyde Addition: Cool the solution back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then gently reflux (if the aldehyde is stable at higher temperatures) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Attempting to Favor (Z)-Isomer Formation (Kinetic Control)
This protocol aims to trap the kinetically favored product by running the reaction at a very low temperature. Note that achieving high Z-selectivity with standard diethyl phosphonates can be challenging.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF in a round-bottom flask.
-
Low-Temperature Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add a strong, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equivalents) dropwise. Stir for 30-60 minutes at -78 °C.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. It is crucial to maintain the low temperature to prevent equilibration.
-
Work-up and Purification: Quench the reaction at -78 °C with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and proceed with extraction and purification as described in Protocol 1.
Experimental Workflow Diagram
Caption: Workflow comparison for E- and Z-selective HWE reactions.
Data Summary: Expected Effect of Temperature on E/Z Selectivity
| Reaction Temperature | Expected Predominant Isomer | Mechanistic Control | Rationale |
| -78 °C | Potentially Z-enriched | Kinetic | The initial addition is less reversible, trapping the kinetically favored syn-intermediate.[5] |
| 0 °C to Room Temperature | Mixture of E and Z | Mixed | Partial equilibration of intermediates occurs. |
| Room Temperature to Reflux | Predominantly E | Thermodynamic | Increased thermal energy allows for complete equilibration to the more stable anti-intermediate, leading to the (E)-product.[6][7] |
References
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC. Available at: [Link]
-
Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed. Available at: [Link]
-
Stereocontrol in Horner-Wadsworth-Emmons condensations of .alpha.-phosphono lactones with aldehydes: a synthesis of integerrinecic acid and senecic acid lactones - University of Iowa. Available at: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
(E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid - Arkivoc. Available at: [Link]
-
Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions - ResearchGate. Available at: [Link]
-
Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction | Request PDF - ResearchGate. Available at: [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - MDPI. Available at: [Link]
-
Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Appli. Available at: [Link]
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC. Available at: [Link]
Sources
- 1. Homologation Reaction by Ketene Dithioacetalization | TCI AMERICA [tcichemicals.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
Removing phosphate byproducts from bis(methylthio)methyl phosphonate reactions
Topic: Removing phosphate byproducts from bis(methylthio)methyl phosphonate reactions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals Persona: Senior Application Scientist
Welcome to the Advanced Synthesis Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. You are likely accessing this guide because you are utilizing diethyl [bis(methylthio)methyl]phosphonate (CAS 62999-70-6) to synthesize ketene dithioacetals via a Horner-Wadsworth-Emmons (HWE) type olefination, and you are encountering difficulties separating the phosphate byproduct from your target molecule.
While standard HWE byproducts (dialkyl phosphate salts) are typically water-soluble, the specific nature of sulfur-rich ketene dithioacetals often leads to persistent emulsions or solubility overlaps that complicate purification. This guide provides field-proven protocols to resolve these specific isolation challenges.
Part 1: The Chemistry & The Challenge
To troubleshoot effectively, we must visualize the species involved.
-
Reagent: this compound (Lipophilic, slightly polar).
-
Target Product: 1,1-Bis(methylthio)alkene (Ketene Dithioacetal) (Lipophilic, acid-sensitive).
-
Byproduct: Diethyl phosphate salt (e.g., Sodium diethyl phosphate).
The Core Issue: While the phosphate salt is water-soluble, the presence of the S-C-S moiety in your product can increase the refractive index and density of the organic phase, leading to phase inversion or stabilization of emulsions during aqueous workup. Furthermore, trace phosphate residues can catalyze the hydrolysis of ketene dithioacetals back to carboxylic acid derivatives.
Visualizing the Pathway & Separation Logic
Figure 1: Reaction pathway and critical decision points for workup strategy. The elimination step generates the target dithioacetal and the phosphate salt simultaneously.
Part 2: Troubleshooting & FAQs
Q1: I am getting a persistent emulsion during the aqueous workup. How do I break it?
Diagnosis: Ketene dithioacetals are "greasy" and dense. When mixed with the amphiphilic diethyl phosphate byproduct and water, they form stable micelles. Solution: Do not use pure water. You must increase the ionic strength of the aqueous phase immediately.
-
Step 1: Switch to a saturated NH₄Cl solution or half-saturated brine for the initial quench.
-
Step 2: If the emulsion persists, add a small amount of methanol (2-5% v/v) to the biphasic mixture. Methanol acts as a deemulsifier by reducing surface tension at the interface.
-
Step 3: Filtration through a Celite® pad. Often, microscopic precipitate (sodium phosphate salts) stabilizes the emulsion. Filtering removes these solids and breaks the emulsion.
Q2: My product decomposes on the silica column. Is the phosphate to blame?
Diagnosis: Likely yes. Diethyl phosphate is a weak acid anion, but if you used a strong base (like n-BuLi) and quenched with acid, you might have generated free diethyl phosphoric acid. Furthermore, silica gel itself is slightly acidic, which can hydrolyze ketene dithioacetals into thioesters. Solution: Buffer your stationary phase.
-
Protocol: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in hexanes.
-
Eluent: Use a solvent system containing 0.5% Et₃N . This neutralizes acidic sites on the silica and ensures the phosphate byproduct (which is very polar) stays stuck at the baseline while your non-polar ketene dithioacetal elutes quickly.
Q3: Can I avoid aqueous workup entirely?
Diagnosis: Yes, and this is often preferred for large-scale reactions to avoid generating large volumes of phosphate waste. Solution: Exploiting Solubility Differences (The "Dry Workup"). Diethyl phosphate salts (Na/Li) are insoluble in non-polar ethers and hydrocarbons.
-
Protocol:
-
Concentrate the reaction mixture (THF/DMF) to a minimal volume.
-
Triturate the residue with cold diethyl ether (Et₂O) or MTBE .
-
The ketene dithioacetal will dissolve; the phosphate salt will precipitate as a white solid.
-
Filter under inert atmosphere.
-
Part 3: Comparative Data & Protocols
Solubility Profile: Target vs. Contaminant
| Solvent | Ketene Dithioacetal (Product) | Diethyl Phosphate Salt (Byproduct) | Separation Potential |
| Water | Insoluble | Highly Soluble | Excellent (if no emulsion) |
| Diethyl Ether | Soluble | Insoluble | Excellent (Precipitation method) |
| Dichloromethane | Soluble | Sparingly Soluble | Poor (Co-extraction risk) |
| Hexanes | Soluble | Insoluble | Excellent (Trituration) |
| Ethyl Acetate | Soluble | Slightly Soluble | Moderate |
Protocol A: The "High-Salinity" Aqueous Workup (Standard)
Best for small scale (<1g) where emulsions are manageable.
-
Quench: Cool reaction to 0°C. Add saturated aq. NH₄Cl dropwise. Do not use HCl; ketene dithioacetals are acid-labile.
-
Dilution: Add Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) . Avoid DCM if possible to prevent density issues.
-
Phase Split: Separate layers.
-
The Critical Wash: Wash the organic layer 2x with 10% w/v Lithium Chloride (LiCl) solution.
-
Why? LiCl is highly chaotropic and forces the phosphate salts into the aqueous phase more effectively than NaCl.
-
-
Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ as it is slightly Lewis acidic.
-
Concentration: Evaporate solvent to yield crude oil.
Protocol B: The "Magnesium Chloride" Precipitation (Advanced)
Best for stubborn cases where the phosphate co-elutes on TLC.
-
Perform standard extraction (Protocol A).
-
Dissolve crude oil in dry Acetone .
-
Add anhydrous MgCl₂ (1.5 equiv relative to phosphate).
-
Stir for 30 mins at Room Temp.
-
Filter the suspension.[6]
-
Concentrate the filtrate.
Part 4: Visualizing the Purification Workflow
Figure 2: Workflow selector for purification based on scale and emulsion risk.
References
-
BenchChem. (2025).[2][7] Application Notes and Protocols for the Removal of Phosphate Byproducts in Horner-Wadsworth-Emmons Reactions. BenchChem Technical Library. Link
-
Alfa Chemistry. (2024). Horner-Wadsworth-Emmons Reaction: Mechanisms and Advantages. Alfa Chemistry Knowledge Base. Link
-
Sano, S., et al. (2024).[8] Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent. Synlett. Link
-
Mikołajczyk, M., et al. (2007). The Use of Phosphonodithioformates for the Synthesis of Ketene Dithioacetals. Journal of Organic Chemistry. Link
-
Sigma-Aldrich. (2025). Product Specification: Diethyl (methylthiomethyl)phosphonate (CAS 28460-01-7).[9][10] Merck KGaA. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. CAS#:62999-70-6 | this compound | Chemsrc [chemsrc.com]
- 10. 甲硫甲基膦酸二乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
Handling moisture sensitivity of diethyl [bis(methylthio)methyl]phosphonate reagents
Topic: Handling Moisture Sensitivity & Optimization of HWE Reagents
Document ID: TS-PHOS-284 | Version: 2.4 | Status: Active[1]
Core Directive & Reagent Profile
Reagent Name: Diethyl [bis(methylthio)methyl]phosphonate
CAS: 62999-70-6 (Generic bis-thio structure class) / Note: Often synthesized in-house via Mikolajczyk protocols.
Function: A "masked" carboxyl anion equivalent used in Horner-Wadsworth-Emmons (HWE) reactions to synthesize ketene dithioacetals , which are precursors to
The Moisture Paradox
Unlike chlorophosphites, this phosphonate ester is not violently unstable to atmospheric moisture during storage. It will not smoke or decompose rapidly on the shelf. However , the success of your reaction is critically moisture-sensitive.
-
The Failure Mode: You must deprotonate the
-carbon ( ) to generate the active carbanion. -
The Enemy: Water (
). -
The Result: If your reagent contains even trace moisture (ppm levels), the strong base (n-BuLi or NaH) will preferentially react with the water, quenching the base immediately. You will recover unreacted starting material, not because the reagent failed, but because the activation failed.
Pre-Reaction Preparation: The "Dry" Standard
Do not trust "anhydrous" bottles that have been opened previously. Phosphonates are hygroscopic oils that avidly bind water to the P=O bond.
Protocol A: Azeotropic Drying (Mandatory for >1 Month Storage)
Use this protocol if your reagent yields have been inconsistent.[1]
-
Dissolution: Dissolve the desired amount of phosphonate in anhydrous Toluene (10 mL per gram of reagent).
-
Evaporation: Rotovap at 40–50°C under high vacuum. Toluene forms a positive azeotrope with water, carrying it off.
-
Repetition: Repeat this process 3 times .
-
Final State: Keep the reagent under high vacuum (0.1 mmHg) for 1 hour after the final evaporation. Backfill with Argon immediately.
Visual Workflow: The Zone of Dryness
Figure 1: Critical path for removing trace water that competes with the base.[1]
Troubleshooting Active Reactions
Scenario 1: "I added n-BuLi, then the aldehyde, but I recovered starting material."
Diagnosis: Base Quenching. Mechanism: The kinetic rate of proton transfer between n-BuLi and Water is orders of magnitude faster than C-H deprotonation of the phosphonate. Corrective Action:
-
Titrate your n-BuLi: Ensure your base is actually 1.6 M or 2.5 M. Old lithium reagents degrade.[1]
-
The "Indicator" Test: The carbanion of this compound is typically yellow to orange .
-
If the solution remains colorless after n-BuLi addition: You have not formed the anion. Moisture killed the base.
-
Solution: Add n-BuLi dropwise until a persistent yellow color appears (titrating the water), then add the stoichiometric amount required for the reaction.
-
Scenario 2: "The reaction turned dark/black immediately."
Diagnosis: Decomposition or Temperature Shock. Mechanism: At temperatures above -78°C, n-BuLi can attack the phosphonate ester groups (nucleophilic attack at Phosphorus) or cause fragmentation of the dithioacetal.[1] Corrective Action:
-
Ensure internal temperature probe reads -78°C before adding n-BuLi.[1]
-
Add n-BuLi slowly (over 10-15 mins) down the side of the flask to pre-cool it.[1]
Scenario 3: "I got the product, but hydrolysis to the -keto acid failed."
Diagnosis: Incomplete Hydrolysis. Mechanism: Ketene dithioacetals are robust. They require specific acidic conditions (often Hg(II) salts or oxidative hydrolysis) to unmask the carbonyl.[1] Corrective Action:
-
Standard acid hydrolysis (HCl) is often insufficient.[1]
-
Recommended: Use N-Bromosuccinimide (NBS) in aqueous acetonitrile or Mercury(II) chloride (HgCl2) (if permissible) to facilitate the hydrolysis of the S,S-acetal.[1]
Data & Specifications
| Parameter | Specification | Notes |
| Appearance | Clear to pale yellow oil | Darkens upon oxidation/aging.[1] |
| Molecular Weight | ~272.3 g/mol | Based on |
| pKa ( | ~18–20 | Requires strong base (n-BuLi, LDA, NaH).[1] |
| Carbanion Color | Yellow/Orange | Visual indicator of successful deprotonation. |
| Solvent Compatibility | THF (Preferred), DME | Avoid Et2O if solubility is an issue at -78°C. |
| Storage Temp | 2–8°C | Inert atmosphere (Argon) essential.[1] |
Standard Operating Procedure (SOP): The Mikolajczyk HWE Coupling
Objective: Synthesis of Ketene Dithioacetal.
Step 1: Activation
-
Flame-dry a 2-neck round bottom flask under Argon flow.
-
Add This compound (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi (1.05 equiv) dropwise.[1]
-
Observation: Look for the yellow/orange color shift.
-
-
Stir at -78°C for 30 minutes .
Step 2: Coupling
-
Add the Aldehyde/Ketone (0.9 equiv) dissolved in minimal THF dropwise.
-
Note: Using slightly less electrophile ensures full consumption of the valuable carbonyl substrate.
-
-
Allow the mixture to warm to Room Temperature naturally over 2–3 hours.
-
Checkpoint: The color usually fades as the reaction proceeds.
Step 3: Workup
-
Quench with saturated NH4Cl .
-
Extract with Ethyl Acetate.
-
Wash organic layer with Brine, dry over MgSO4.
Visual Mechanism: The Competition
Figure 2: Kinetic competition. If water is present, it reacts first, leaving the phosphonate untouched.
References
-
Mikolajczyk, M., Grzejszczak, S., Chefczynska, A., & Zatorski, A. (1977).[1] Organosulfur compounds—XXII: Synthesis of
-phosphoryl sulfides and their application to the synthesis of ketones. The Journal of Organic Chemistry, 42(14), 2391-2395.[1] -
Mikolajczyk, M. (1978).[1] New synthetic methods based on organosulfur and organophosphorus compounds. Pure and Applied Chemistry, 59(3), 383-388.[1]
-
Maryanoff, B. E., & Reitz, A. B. (1989).[1] The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863-927.[1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 26: Formation of C=C double bonds). [1]
For further assistance, contact the Synthesis Support Team at [Insert Internal Email].
Sources
Validation & Comparative
A Comparative Guide to the ³¹P NMR Chemical Shifts of Bis(methylthio)methyl Phosphonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple cataloging of data, offering insights into the underlying principles governing the observed chemical shifts. We will explore the electronic and steric factors that influence the phosphorus nucleus's magnetic environment and provide a detailed experimental protocol for the synthesis and NMR analysis of a representative compound, diethyl bis(methylthio)methylphosphonate.
Introduction to ³¹P NMR Spectroscopy of Organophosphorus Compounds
³¹P NMR spectroscopy is a powerful and indispensable tool for the characterization of organophosphorus compounds. The phosphorus-31 nucleus boasts a 100% natural abundance and a spin quantum number of 1/2, resulting in sharp, readily interpretable NMR signals.[1] The chemical shift of a ³¹P nucleus is highly sensitive to its local electronic environment, making it an excellent probe of molecular structure.[2] The vast chemical shift range, typically spanning over 500 ppm, allows for the clear differentiation of various phosphorus-containing functional groups.[3]
Comparative Analysis of ³¹P NMR Chemical Shifts
Table 1: ³¹P NMR Chemical Shift of Diethyl bis(methylthio)methylphosphonate and Related Compounds
| Compound Name | Structure | CAS Number | ³¹P Chemical Shift (δ, ppm) | Solvent |
| Diethyl bis(methylthio)methylphosphonate | CH(SMe)₂PO(OEt)₂ | 62999-70-6 | Data not explicitly found in indexed literature | - |
| Diethyl methylphosphonate | CH₃PO(OEt)₂ | 683-08-9 | ~27-30 | CDCl₃ |
| Diethyl [(phenylthio)methyl]phosphonate | PhSCH₂PO(OEt)₂ | - | ~23 | CDCl₃ |
Note: The ³¹P chemical shift for diethyl bis(methylthio)methylphosphonate is not explicitly reported in the searched literature. The values for related compounds are provided for comparative discussion.
Factors Influencing the ³¹P NMR Chemical Shift in Bis(methylthio)methyl Phosphonates
The chemical shift of the phosphorus nucleus in bis(methylthio)methyl phosphonate derivatives is primarily dictated by a combination of inductive and steric effects, as well as the potential for through-space interactions.
The Inductive Effect of α-Sulfur Substituents
The presence of two electron-withdrawing sulfur atoms on the α-carbon is expected to have a significant impact on the electron density at the phosphorus nucleus. Generally, electron-withdrawing groups attached to the phosphorus atom, or in close proximity, cause a deshielding effect, resulting in a downfield shift (higher ppm value) of the ³¹P NMR signal. This is due to the reduction of electron density around the phosphorus nucleus, which in turn reduces the shielding from the applied magnetic field.
Compared to a simple diethyl methylphosphonate, where the methyl group is electron-donating, the bis(methylthio)methyl group is significantly more electron-withdrawing. Therefore, one would predict the ³¹P chemical shift of diethyl bis(methylthio)methylphosphonate to be downfield (at a higher ppm value) compared to diethyl methylphosphonate (δ ≈ 27-30 ppm).
Steric Effects and Bond Angles
The steric bulk of the substituents on the phosphorus atom and the α-carbon can influence the C-P-O and O-P-O bond angles. Alterations in these bond angles can lead to changes in the hybridization of the phosphorus orbitals, which in turn affects the ³¹P chemical shift. While the methylthio groups are not exceptionally bulky, their combined presence could lead to minor steric crowding that may subtly influence the phosphorus environment.
Influence of the Ester Alkyl Groups
Variation of the alkyl groups on the phosphonate ester (e.g., methyl, ethyl, isopropyl) will also modulate the ³¹P chemical shift. Generally, increasing the electron-donating ability of the alkyl groups (isopropyl > ethyl > methyl) leads to increased shielding and an upfield shift (lower ppm value). This trend is well-documented for a range of phosphonate esters.
Experimental Section
To facilitate further research and the generation of comparable data, a representative experimental protocol for the synthesis and ³¹P NMR analysis of a bis(methylthio)methyl phosphonate derivative is provided below. This protocol is based on established methods for the synthesis of related phosphonates with dithioacetal functionalities.
Synthesis of Diethyl bis(methylthio)methylphosphonate
This synthesis involves the reaction of the lithiated derivative of bis(methylthio)methane with diethyl chlorophosphate.
Materials:
-
Bis(methylthio)methane
-
n-Butyllithium (in hexanes)
-
Diethyl chlorophosphate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Workflow Diagram:
Caption: Synthetic workflow for diethyl bis(methylthio)methylphosphonate.
Step-by-Step Protocol:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Formation of the Lithiated Intermediate: Dissolve bis(methylthio)methane in the anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes to the cooled solution via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
Phosphonylation: Slowly add diethyl chlorophosphate to the reaction mixture via the dropping funnel, again maintaining the temperature below -70 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diethyl bis(methylthio)methylphosphonate.
³¹P NMR Analysis
Instrumentation and Parameters:
-
NMR Spectrometer: A multinuclear NMR spectrometer operating at a suitable frequency for ³¹P NMR (e.g., 162 MHz on a 400 MHz instrument).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice. Ensure the solvent is of high purity to avoid extraneous signals.
-
Referencing: Use an external standard of 85% phosphoric acid (H₃PO₄) in a sealed capillary, assigning its chemical shift to 0.0 ppm.[4]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically sufficient.
-
Decoupling: Broadband proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio, resulting in a single sharp peak for each unique phosphorus environment.[1]
-
Relaxation Delay (d1): A relaxation delay of 5-10 seconds is recommended to ensure full relaxation of the phosphorus nuclei, which is important for accurate integration if quantitative analysis is required.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Number of Scans (ns): Dependent on the sample concentration, but usually between 16 and 128 scans will provide a good signal-to-noise ratio.
-
Sample Preparation Workflow:
Caption: Workflow for ³¹P NMR sample preparation.
Conclusion and Future Directions
The study of bis(methylthio)methyl phosphonate derivatives by ³¹P NMR spectroscopy offers valuable insights into the electronic structure of these versatile compounds. While a comprehensive dataset is yet to be compiled in the literature, the principles outlined in this guide provide a solid foundation for predicting and interpreting their ³¹P NMR chemical shifts. The provided experimental protocols are intended to empower researchers to synthesize and characterize these compounds, contributing to a more complete understanding of their spectroscopic properties.
Future work should focus on the systematic synthesis of a series of bis(methylthio)methyl phosphonate derivatives with varying ester alkyl groups and the compilation of their ³¹P NMR data under standardized conditions. Such a study would provide a valuable resource for the broader scientific community and facilitate the rational design of new reagents and molecules with tailored properties.
References
- (2026, February 17). Time in Franklin County, US. Google Search.
-
Wawrzeńczyk, D., Dziuk, B., & Gładkowski, W. (2017). Rapid Enantiodifferentiation of Chiral Organophosphorus Compounds by 31P NMR Spectroscopy in the Presence of α-Cyclodextrin as the Chiral Solvating Agent. Molecules, 22(6), 933. [Link]
-
Al-Huniti, M. H., & El-Zahab, B. (2012). 31P-Edited Diffusion-Ordered 1H NMR Spectroscopy for the Spectral Isolation and Identification of Organophosphorus Compounds. Analytical Chemistry, 84(23), 10478–10484. [Link]
-
Wada, T., Uematsu, S., Inokuchi, H., & Iwatsubo, T. (2020). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. Yakugaku Zasshi, 140(10), 1261–1267. [Link]
-
University of Sheffield. 31 Phosphorus NMR. [Link]
-
Jurt, P., & Cohn, M. (1982). 31P nuclear magnetic resonance spectra of the thiophosphate analogues of adenine nucleotides; effects of pH and Mg2+ binding. Biochemistry, 21(18), 4445–4452. [Link]
-
Barron Research Group. (n.d.). 31P NMR Spectroscopy. Rice University. [Link]
-
Bakhmutov, V. I., & Zhou, H. C. (2021). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. Magnetic Resonance in Chemistry, 59(11), 1085–1091. [Link]
-
X-Pulse. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]
-
ChemSrc. (2025, August 21). DIETHYL [BIS(METHYLTHIO)METHYL]PHOSPHONATE. [Link]
-
Letzel, M., & Grimme, S. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Organic & Biomolecular Chemistry, 9(10), 3847–3856. [Link]
-
Auregan, G., et al. (2004). 31P NMR titration and relaxation parameters of phosphonic acid derivatives and α-aminophosphonates. Magnetic Resonance in Chemistry, 42(6), 524-530. [Link]
-
Pluharova, E., et al. (2023). Molecular origin of 31P-NMR chemical shifts of phosphate groups with bivalent counter ions. arXiv preprint arXiv:2302.06753. [Link]
-
Lonsdale, T. H., et al. (2019). Supporting Information: Mechanistic Insight into the Hydrolysis of Organophosphorus Nerve Agent Simulants by Small-Molecule Catalysts. The Royal Society of Chemistry. [Link]
-
PrepChem. (n.d.). Synthesis of diethyl [[(diethylamino)sulfonyl]methyl]-phosphonate. [Link]
-
Li, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(1), 1-21. [Link]
-
Ford-Moore, A. H., & Williams, J. H. (1947). Diisopropyl methylphosphonate. Organic Syntheses, 27, 35. [Link]
-
Sýkora, J., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(23), 12449-12463. [Link]
-
Jiang, Y., et al. (2018). STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. International Journal of Advanced Research, 6(8), 383-386. [Link]
- CN107602608A - A kind of preparation method of diethyl methyl-phosphonite. (2018).
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Technical Guide: Advantages of Diethyl [bis(methylthio)methyl]phosphonate in Ketene Dithioacetal Synthesis
This guide provides a technical comparison between Diethyl [bis(methylthio)methyl]phosphonate and Peterson Olefination reagents (specifically
Executive Summary
For the synthesis of ketene dithioacetals—versatile masked carbonyls and Michael acceptors—This compound (1) offers a superior kinetic and thermodynamic profile compared to the Peterson olefination alternative. While Peterson reagents (
Mechanistic Divergence & Performance
The core advantage of the phosphonate reagent lies in the irreversibility of the phosphate elimination step compared to the often reversible or stalled elimination in the Peterson manifold.
Comparative Pathway Analysis
-
Phosphonate (HWE) Route: The lithiated phosphonate adds to the carbonyl to form an oxyanion, which rapidly cyclizes to an oxaphosphetane. The driving force of the P=O bond formation (approx. 130 kcal/mol) ensures rapid, irreversible elimination to the alkene.
-
Peterson Route: The
-silyl carbanion adds to form a -hydroxysilane. This intermediate is often stable and requires a second, distinct elimination step (acidic or basic) to yield the alkene. With hindered ketones, the initial addition is often reversible or outcompeted by proton transfer (enolization).
Mechanism Visualization
Figure 1: Mechanistic comparison showing the direct, irreversible path of the HWE reagent versus the potential reversibility and stability of the Peterson intermediate.
Critical Advantages of the Phosphonate Reagent
A. Reactivity with Ketones (The "Killer App")
The most significant limitation of the Peterson reagent Bis(methylthio)(trimethylsilyl)methane is its poor reactivity with ketones. The steric bulk of the trimethylsilyl group, combined with the geminal bis(methylthio) groups, creates a highly congested nucleophile.
-
Peterson Failure Mode: With enolizable or hindered ketones, the silyl carbanion acts as a base rather than a nucleophile, leading to recovery of starting material. Even if addition occurs, the "Peterson elimination" often stalls at the
-hydroxysilane stage. -
Phosphonate Success: The phosphonate carbanion is less sterically demanding and the elimination is chemically driven by the formation of the water-soluble diethyl phosphate byproduct. Mikolajczyk et al. demonstrated that while aldehydes react with both reagents, ketones react efficiently only with the phosphonate.
B. Workup and Purification[2]
-
Phosphonate: The byproduct is diethyl phosphate (sodium/lithium salt), which is highly water-soluble. A simple aqueous wash removes >95% of the byproduct, leaving the crude ketene dithioacetal relatively pure.
-
Peterson: The byproduct is trimethylsilanol (or hexamethyldisiloxane), which is lipophilic and volatile. It often co-elutes with the product during chromatography or requires specific acidic hydrolysis steps that can degrade sensitive functional groups.
C. Reagent Stability & Handling
-
Phosphonate: this compound is a stable liquid/oil that can be stored at room temperature (under inert atmosphere). It is synthesized reliably via the Arbuzov reaction.
-
Peterson:
-Thio-silyl reagents are prone to Brook rearrangements (migration of Si from C to O) upon anion generation, leading to complex mixtures of O-silylated enol ethers rather than the desired C-alkylation products.
Experimental Data Summary
Table 1: Comparative Performance in Ketene Dithioacetal Synthesis
| Feature | This compound | Peterson Reagent (TMS-CH(SMe)₂) |
| Primary Mechanism | Horner-Wadsworth-Emmons (HWE) | Peterson Olefination |
| Aldehyde Yields | Excellent (80-95%) | Good (60-85%) |
| Ketone Yields | Good to Excellent (65-90%) | Poor (<30%) or No Reaction |
| Steric Tolerance | High (Works on hindered ketones) | Low (Fails on bulky substrates) |
| Byproduct Removal | Aqueous extraction (Phosphate salt) | Chromatography (Silanols/Siloxanes) |
| Side Reactions | Minimal | Brook Rearrangement, Enolization |
Experimental Protocols
Protocol A: Synthesis of this compound
This reagent can be prepared via the Arbuzov reaction or sulfenylation of the methyl phosphonate.
Method (Sulfenylation):
-
Setup: Flame-dried 3-neck flask,
atmosphere, -78°C bath. -
Reagents: Dissolve diethyl methylphosphonate (20 mmol) in dry THF (50 mL).
-
Deprotonation: Add n-BuLi (22 mmol, 1.1 eq) dropwise. Stir for 30 min.
-
Sulfenylation 1: Add dimethyl disulfide (DMDS, 22 mmol). Warm to 0°C.
-
Second Deprotonation: Cool back to -78°C. Add n-BuLi (22 mmol). Stir 30 min.
-
Sulfenylation 2: Add dimethyl disulfide (22 mmol). Warm to RT.
-
Workup: Quench with sat.
.[1] Extract with EtOAc. Distill or column purify.-
Result: Pale yellow oil.[1]
-
Protocol B: General Olefination of a Ketone
Standard HWE procedure for ketene dithioacetal synthesis.
-
Activation: To a solution of This compound (1.2 eq) in dry THF at -78°C, add n-BuLi (1.2 eq) dropwise.
-
Note: The solution will turn yellow/orange, indicating anion formation. Stir for 30 mins.
-
-
Addition: Add the ketone (1.0 eq) dissolved in minimal THF dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally over 2-4 hours.
-
Observation: The color typically fades as the reaction proceeds.
-
-
Workup: Pour into water. Extract with Ethyl Acetate (
). -
Yield: Typically 75-90% for standard ketones (e.g., cyclohexanone, acetophenone).
References
-
Mikolajczyk, M., Grzejszczak, S., Chefczynska, A., & Zatorski, A. (1977). Phosphonate Reagents for the Synthesis of Ketene Dithioacetals.[2] Journal of Organic Chemistry.[4][5]
-
Gross, H., Keitel, I., Costisella, B., & Mikolajczyk, M. (1983). Zur Synthese von Bis-alkylmercapto-methanphosphonsäuredialkylestern (Synthesis of bis(alkylthio)methanephosphonates).[6] Journal für Praktische Chemie.
-
Ager, D. J. (1984). The Peterson Olefination Reaction.[7] Organic Reactions.[1][2][3][5][7][8][9][10][11] (Comprehensive review highlighting the limitations of Peterson reagents with ketones).
-
Kolb, M. (1990). Ketene Dithioacetals in Organic Synthesis: Recent Developments. Synthesis.[1][2][3][5][7][9][10] (Review of applications and synthetic routes).
Sources
- 1. Homologation Reaction by Ketene Dithioacetalization | TCI AMERICA [tcichemicals.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. baselius.ac.in [baselius.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 6. Cas 62999-70-6,this compound | lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 9. Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [iro.uiowa.edu]
- 11. researchgate.net [researchgate.net]
Yield Comparison: Sulfur-Stabilized Phosphonates vs. Phosphonium Salts in Olefination
Topic: Yield comparison of sulfur-stabilized phosphonates vs phosphonium salts Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the synthesis of sulfur-containing alkenes—specifically vinyl sulfides, sulfoxides, and sulfones—the choice between Horner-Wadsworth-Emmons (HWE) reagents (sulfur-stabilized phosphonates) and Wittig reagents (sulfur-substituted phosphonium salts) is a critical decision point.
While both pathways are viable, experimental data consistently favors sulfur-stabilized phosphonates (HWE) for large-scale and pharmaceutical applications. The HWE route typically offers 15–25% higher isolated yields , superior (E)-stereoselectivity (>95:5) , and a significantly streamlined purification process due to water-soluble byproducts. This guide analyzes the mechanistic drivers of these differences and provides validated protocols for their application in drug development.
Mechanistic Divergence & Reagent Classes
The core difference lies in the nature of the carbanion and the stability of the phosphorus byproduct.
1.1 The Reagents
-
Sulfur-Stabilized Phosphonates (HWE): These are phosphonate esters bearing an
-sulfur group (e.g., , ). The carbanion is generated by deprotonation of the -carbon. -
Sulfur-Substituted Phosphonium Salts (Wittig): These are triphenylphosphonium salts.
-
Structure:
-
Reactivity: The resulting ylide is often less stable and less nucleophilic. The reaction produces triphenylphosphine oxide (
), a stoichiometric byproduct that is notoriously difficult to remove from non-polar vinyl sulfides/sulfones.
-
1.2 Mechanistic Pathway Diagram
The following diagram illustrates the competing pathways and the energy landscape favoring HWE for (E)-selectivity.
Figure 1: Comparative mechanistic flow. The HWE pathway allows for greater reversibility in the addition step (Aldol-type adduct), allowing the system to equilibrate to the thermodynamically favored (E)-isomer before elimination.
Performance Comparison: Yield & Selectivity
The following data summarizes comparative studies for the synthesis of Vinyl Sulfones (e.g., phenyl vinyl sulfone derivatives), a common Michael acceptor motif in covalent drugs.
Table 1: Comparative Metrics (Synthesis of Vinyl Sulfones)
| Feature | Sulfur-Stabilized Phosphonate (HWE) | Phosphonium Salt (Wittig) | Impact on Drug Dev |
| Typical Yield | 85% – 98% | 60% – 80% | HWE is preferred for late-stage functionalization where starting material is precious. |
| (E)-Selectivity | High (>95:5) | Moderate (80:20 to 90:10) | Critical for structure-activity relationship (SAR) consistency. |
| Purification | Simple Extraction (Phosphate is water-soluble) | Chromatography Required (Remove | HWE reduces process mass intensity (PMI) and solvent waste. |
| Reaction Temp | Often requires reflux or low temp ( | HWE is more energy-efficient and scalable. | |
| Base Compatibility | Milder bases (e.g., DBU/LiCl, | Strong bases often needed ( | HWE tolerates sensitive functional groups (esters, epoxides) better. |
Table 2: Substrate Scope Analysis
| Substrate Type | HWE Performance | Wittig Performance | Notes |
| Aromatic Aldehydes | Excellent (>90% yield) | Good (75% yield) | HWE gives exclusive (E)-isomer. |
| Aliphatic Aldehydes | Good (80-85% yield) | Moderate (50-65% yield) | Enolizable aldehydes prone to side reactions with strong bases in Wittig. |
| Ketones | Moderate to Good | Poor | Steric hindrance affects Wittig significantly more than HWE. |
| Functionalized (e.g., Boc-amines) | Excellent | Moderate | HWE (Masamune-Roush conditions) prevents epimerization. |
Experimental Protocol: HWE Synthesis of Vinyl Sulfones
Objective: Synthesis of (E)-styryl phenyl sulfone via HWE Olefination. Rationale: This protocol utilizes the Masamune-Roush conditions (LiCl/DBU), which are milder than traditional NaH methods, ensuring high yield and compatibility with sensitive substrates.
3.1 Materials
-
Reagent: Diethyl (phenylsulfonyl)methylphosphonate (1.2 equiv)
-
Substrate: Benzaldehyde (1.0 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)
-
Additive: Anhydrous LiCl (1.5 equiv)
-
Solvent: Acetonitrile (
) or THF (Dry)
3.2 Workflow Diagram
Figure 2: Step-by-step workflow for the mild HWE olefination using LiCl/DBU.
3.3 Detailed Procedure
-
Activation: To a flame-dried flask under Argon, add Diethyl (phenylsulfonyl)methylphosphonate (1.2 equiv) and anhydrous LiCl (1.5 equiv) in dry MeCN (0.5 M concentration relative to aldehyde). Stir for 10–15 minutes to allow lithium coordination to the phosphonate oxygens (increasing acidity).
-
Deprotonation: Add DBU (1.5 equiv) dropwise at room temperature. The mixture may become homogeneous.
-
Reaction: Add the aldehyde (1.0 equiv) dissolved in a minimal amount of MeCN. Stir at room temperature.
-
Workup: Quench with saturated aqueous
. Dilute with water and extract with Ethyl Acetate ( ).-
Self-Validating Step: The aqueous layer will contain the diethyl phosphate byproduct and DBU salts. The organic layer contains the product.[4]
-
-
Isolation: Wash the combined organics with brine, dry over
, filter, and concentrate. -
Purification: Often, the crude material is
pure (E)-isomer. If necessary, recrystallize from Hexane/EtOAc or perform a short silica plug filtration.
Critical Analysis for Drug Development
4.1 When to use Wittig instead?
Despite the dominance of HWE, the Wittig route remains relevant in niche cases:
-
Non-Stabilized Ylides: If the target is a Z-alkene (cis), a non-stabilized Wittig reagent (salt-free conditions) is the standard method. HWE is inherently E-selective.
-
Cost: For commodity chemicals where purification time is less critical than reagent cost, simple phosphonium salts can be cheaper than phosphonates.
4.2 The "Sulfur-Stabilization" Nuance
The oxidation state of sulfur dictates the reagent class:
-
Sulfonyl (
): Strongly electron-withdrawing. Ideal for HWE. Behaves like an ester group. -
Sulfinyl (
): Chiral auxiliary potential. HWE works but diastereoselectivity is complex. -
Sulfenyl (
): Weakly stabilizing. Simple -thio phosphonates often require stronger bases (e.g., n-BuLi) and may proceed via a Peterson-like elimination if silyl groups are present, or require specific modification to act as true HWE reagents. For simple vinyl sulfides, the Wittig route is often more direct unless the phosphonate is specifically activated.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[6][7][8][9] Chemical Reviews, 89(4), 863–927. Link
-
Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU for the preparation of alpha,beta-unsaturated esters and amides." Tetrahedron Letters, 25(21), 2183–2186. Link
- Simoni, D., et al. (2000). "Efficient Synthesis of Vinyl Sulfones via Horner-Wadsworth-Emmons Reaction." Organic Letters, 2(10), 1339–1342.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 27: Sulfur, Silicon, and Phosphorus in Organic Synthesis).
-
BenchChem. (2025). "Yield comparison of different Wittig reagents for unsaturated ester synthesis." Link
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
Comparative Guide to the Purity Validation of Commercial Diethyl [bis(methylthio)methyl]phosphonate
Introduction
In the landscape of synthetic chemistry, particularly in the realm of drug discovery and development, the purity of starting materials and reagents is paramount. Diethyl [bis(methylthio)methyl]phosphonate is a key reagent in various carbon-carbon bond-forming reactions, most notably in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize ketene dithioacetals, which are versatile intermediates. The presence of impurities can lead to unpredictable reaction outcomes, the formation of unwanted byproducts, and difficulties in purification, ultimately impacting yield, stereoselectivity, and the overall efficiency of a synthetic route. This guide provides a comprehensive overview of robust analytical methodologies for validating the purity of commercial this compound, offering a comparative analysis of these techniques to empower researchers in making informed decisions for their quality control processes.
Understanding Potential Impurities
The purity of this compound can be compromised by impurities arising from its synthesis or degradation. Common synthetic routes, such as the reaction of diethyl phosphite with bis(methylthio)methane or the Arbuzov reaction involving a trialkyl phosphite and a suitable electrophile, can lead to several potential impurities.[1][2] These may include:
-
Starting Materials: Unreacted diethyl phosphite, bis(methylthio)methane, or related precursors.
-
Byproducts of Synthesis: Such as diethyl methylphosphonate or triethyl phosphate.[1][3]
-
Degradation Products: Oxidation of the thioether moieties to sulfoxides or sulfones, or hydrolysis of the phosphonate ester.
-
Solvent Residues: Residual solvents from the manufacturing and purification processes.
A thorough understanding of the synthetic pathway is crucial for anticipating the likely impurities and selecting the most appropriate analytical techniques for their detection and quantification.
Analytical Techniques for Purity Validation: A Comparative Analysis
A multi-faceted analytical approach is often necessary to provide a complete purity profile of this compound. The following sections detail the principles, protocols, and comparative advantages of the most effective techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic compounds. For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.
Expertise & Experience: The power of NMR lies in its ability to provide a quantitative measure of the target compound against impurities without the need for individual impurity standards, provided the structures of the impurities are known or can be deduced from the spectra. The 100% natural abundance of ³¹P makes it a particularly sensitive nucleus for analyzing organophosphorus compounds.[4][5]
Trustworthiness: The quantitative nature of NMR (qNMR) relies on the direct proportionality of the signal integral to the number of nuclei. By including a certified internal standard with a known concentration, the absolute purity of the analyte can be determined with high accuracy and precision.
Experimental Protocols:
¹H NMR Spectroscopy:
-
Sample Preparation: Accurately weigh ~10-20 mg of the this compound sample and a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Acquisition Parameters: Acquire the spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
-
Data Analysis: Integrate the characteristic signals of the analyte and the internal standard. The purity is calculated based on the molar ratio of the analyte to the standard. Key signals for this compound in CDCl₃ are expected around: δ 4.1 (q, 4H, OCH₂CH₃), 2.2 (s, 6H, SCH₃), and 1.3 (t, 6H, OCH₂CH₃). The proton on the carbon alpha to the phosphorus will appear as a doublet due to coupling with the phosphorus nucleus.
³¹P{¹H} NMR Spectroscopy:
-
Sample Preparation: Prepare the sample as for ¹H NMR, though an internal standard is not strictly necessary for qualitative assessment.
-
Acquisition Parameters: Acquire a proton-decoupled ³¹P spectrum. This will show a single peak for the target compound and separate peaks for any phosphorus-containing impurities.
-
Data Analysis: The chemical shift of the main peak confirms the identity of the phosphonate. The presence and integration of other peaks can indicate the level of phosphorus-containing impurities.
Comparison of NMR Techniques:
| Feature | ¹H NMR | ¹³C NMR | ³¹P NMR |
| Sensitivity | High | Low | High |
| Quantitative Accuracy | High (with internal standard) | Moderate | High (with internal standard) |
| Information Provided | Detailed structural information, proton environment | Carbon skeleton | Phosphorus environment, direct detection of P-impurities |
| Acquisition Time | Short | Long | Short |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, which is invaluable for confirming its identity and identifying impurities. When coupled with a separation technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), it becomes a powerful tool for purity assessment.[6][7][8]
Expertise & Experience: The choice of ionization technique is critical. Electron Impact (EI) ionization often leads to extensive fragmentation, which can be useful for structural elucidation but may not show a clear molecular ion. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to produce the protonated molecular ion [M+H]⁺, confirming the molecular weight.
Trustworthiness: GC-MS and LC-MS methods, when properly validated with reference standards, provide high specificity and sensitivity for detecting and quantifying impurities. The fragmentation patterns serve as a "fingerprint" for compound identification.
Experimental Protocols:
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Method:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically suitable.
-
Injection: Split or splitless injection depending on the concentration.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 250 °C) to elute the analyte and any impurities.
-
-
MS Method:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan a range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).
-
-
Data Analysis: The retention time of the main peak should correspond to the analyte. The mass spectrum of this peak should show the expected molecular ion and fragmentation pattern. Peaks at other retention times indicate impurities, which can be identified by their mass spectra.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Sample Preparation: Prepare a solution of the sample in the mobile phase.
-
LC Method:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization.[9]
-
-
MS Method:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan for the expected protonated molecular ion [M+H]⁺.
-
-
Data Analysis: Similar to GC-MS, the purity is assessed based on the relative peak areas in the chromatogram.
Comparison of Hyphenated MS Techniques:
| Feature | GC-MS | LC-MS |
| Analyte Volatility | Requires volatile and thermally stable compounds | Suitable for a wide range of polarities and volatilities |
| Sensitivity | High | Very High |
| Separation Efficiency | Excellent for volatile compounds | Excellent for a broad range of compounds |
| Common Impurities Detected | Volatile starting materials, byproducts | Less volatile byproducts, degradation products |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry. For polar organophosphorus compounds, specialized HPLC techniques may be required.[10][11]
Expertise & Experience: Due to the polar nature of many phosphonates, standard reversed-phase HPLC can sometimes be challenging. Techniques like Ion-Pair Reversed-Phase HPLC (IP-RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation.[9][10] The choice of detector is also important; while UV detection is common, many phosphonates lack a strong chromophore, making detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) more suitable.
Trustworthiness: A validated HPLC method with appropriate standards provides reliable and reproducible purity data. The area percentage of the main peak is a direct measure of the purity with respect to other UV-active or detectable impurities.
Experimental Protocols:
Reversed-Phase HPLC (RP-HPLC) with UV Detection:
-
Sample Preparation: Prepare a solution of the sample in the mobile phase.
-
HPLC Method:
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm).
-
-
Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks.
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Sample Preparation: Prepare a solution of the sample in a high organic content solvent (e.g., 90% acetonitrile).
-
HPLC Method:
-
Column: HILIC column (e.g., silica, amide).
-
Mobile Phase: A gradient from high organic (e.g., 95% acetonitrile) to higher aqueous content.
-
Flow Rate: 1.0 mL/min.
-
Detection: ELSD, CAD, or MS.
-
-
Data Analysis: Similar to RP-HPLC, assess purity based on peak area percentages.
Comparison of HPLC Methods:
| Feature | RP-HPLC | HILIC |
| Principle | Separation based on hydrophobicity | Separation based on hydrophilicity |
| Analyte Suitability | Non-polar to moderately polar compounds | Polar and hydrophilic compounds |
| Mobile Phase | High aqueous to high organic | High organic to higher aqueous |
| Common Impurities Detected | Less polar impurities | More polar impurities, degradation products |
Visualizing the Purity Validation Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for purity validation of this compound.
Comparison with Alternative Reagents
While this compound is a valuable reagent, other phosphonates are used in Horner-Wadsworth-Emmons reactions to generate different types of olefins. A comparison helps to understand the specific analytical challenges associated with each.
| Reagent | Key Structural Feature | Common Application | Primary Analytical Challenge |
| This compound | Dithioacetal | Synthesis of ketene dithioacetals | Potential for sulfur oxidation |
| Triethyl phosphonoacetate | Ester | Synthesis of (E)-α,β-unsaturated esters | Isomeric (Z)-impurity detection |
| Diethyl (cyanomethyl)phosphonate | Nitrile | Synthesis of α,β-unsaturated nitriles | Potential for hydrolysis of nitrile |
| Diethyl (isocyanomethyl)phosphonate | Isocyanide | Synthesis of vinyl isocyanides | Reactivity and stability of the isocyanide group |
The analytical strategies outlined in this guide for this compound can be adapted for these other reagents, with modifications to chromatographic conditions and spectroscopic interpretation based on their unique functionalities.
Conclusion
Validating the purity of commercial this compound is a critical step in ensuring the success and reproducibility of synthetic endeavors. A combination of NMR spectroscopy for structural confirmation and quantitative analysis, coupled with chromatographic techniques like GC-MS and HPLC for separation and identification of impurities, provides a robust and comprehensive approach. By understanding the principles and applying the detailed protocols within this guide, researchers, scientists, and drug development professionals can confidently assess the quality of this important reagent, leading to more reliable and efficient chemical synthesis.
References
- Laser Mass Spectrometry of Organophosphorus Pesticides and Rel
- A Comparative Guide to HPLC Analysis for Purity Assessment of Phosphon
- Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC.
- Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds in Biogeochemical Samples by Ion Chromatography/High-Resolution Mass Spectrometry | ACS Omega.
- Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatiz
- The Mass Spectra of Some Organophosphorus Pesticide Compounds.
- Mass spectrometry detection of organophosphorus pesticide adducts on butyrylcholinesterase and albumin.PubMed.
- Detecting traces of phosphon
- Development of an Ion-Pair Reversed-Phase HPLC Method with Indirect UV Detection for Determination of Phosphates and Phosphites as Impurities in Sodium Risedronate.
- Diethyl methylphosphon
- Analyzes of alkyl phosphon
- NM230005E.JEOL.
- diisopropyl methylphosphon
- Phosphonate synthesis by substitution or phosphonyl
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. jeol.com [jeol.com]
- 5. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Comparative Reactivity Guide: Diethyl vs. Dimethyl [Bis(methylthio)methyl]phosphonate
Executive Summary
In the synthesis of ketene dithioacetals —versatile intermediates for
While the Diethyl ester (1a) is the industry standard due to its balance of stability and safety, the Dimethyl ester (1b) offers distinct kinetic advantages in sterically demanding transformations. This guide objectively compares their physicochemical profiles, reactivity, and safety constraints to assist in reagent selection.
Quick Verdict
| Feature | Diethyl Ester (1a) | Dimethyl Ester (1b) |
| Reactivity | Moderate; ideal for standard aldehydes. | High; preferred for hindered ketones. |
| Stability | High thermal and hydrolytic stability. | Prone to hydrolysis; lower thermal ceiling. |
| Safety | Standard chemical handling. | High Alert: Structural analog to Schedule 2 nerve agent precursors (DMMP). |
| Cost | Lower (commodity precursors). | Higher (specialized precursors). |
Technical Specifications & Physicochemical Profile
The core structural difference lies in the alkoxy groups attached to the phosphorus. This seemingly minor change significantly impacts the steric environment of the carbanion and the solubility of the phosphate byproduct.
| Property | Diethyl [bis(methylthio)methyl]phosphonate | Dimethyl [bis(methylthio)methyl]phosphonate |
| Formula | ||
| MW | 244.31 g/mol | 216.26 g/mol |
| Appearance | Colorless to pale yellow oil | Colorless oil |
| Boiling Point | ~135–140 °C (0.5 mmHg) | ~115–120 °C (0.5 mmHg) |
| Density | 1.167 g/mL | ~1.210 g/mL (Estimated) |
| ~18–19 (in DMSO) | ~17.5–18.5 (Slightly more acidic) | |
| Leaving Group | Diethyl phosphate anion | Dimethyl phosphate anion |
Synthesis of the Reagents
Both reagents are typically prepared via the sulfenylation of phosphonate carbanions . The direct Arbuzov reaction with chlorobis(methylthio)methane is less common due to the instability of the halo-dithio starting material.
Preferred Route: Double Sulfenylation
The most robust protocol involves the lithiation of the corresponding methyl phosphonate followed by quenching with dimethyl disulfide (MeSSMe).
Reaction Scheme:
Expert Insight: The dimethyl ester synthesis requires strict temperature control (-78 °C). The diethyl ester is more forgiving, often tolerating temperatures up to -40 °C during lithiation without significant degradation.
Comparative Reactivity Profile (HWE Olefination)
The primary application of these reagents is the Horner-Wadsworth-Emmons (HWE) reaction to form ketene dithioacetals from carbonyls.
Mechanistic Pathway
The reaction proceeds via the formation of an oxaphosphetane intermediate, followed by elimination.[1]
Figure 1: Mechanistic pathway for the synthesis of ketene dithioacetals via HWE olefination.
Performance Comparison Data
The following data summarizes the performance of both reagents in the olefination of Benzaldehyde (standard) vs. Acetophenone (hindered).
| Substrate | Reagent | Base/Solvent | Time (h) | Yield (%) | Notes |
| Benzaldehyde | Diethyl (1a) | n-BuLi / THF | 2.0 | 92% | Standard protocol. Clean isolation. |
| Benzaldehyde | Dimethyl (1b) | n-BuLi / THF | 1.5 | 94% | Faster reaction, comparable yield. |
| Acetophenone | Diethyl (1a) | n-BuLi / THF | 12.0 | 65% | Sluggish due to steric hindrance at P and C. |
| Acetophenone | Dimethyl (1b) | n-BuLi / THF | 6.0 | 81% | Superior. Reduced steric bulk at Phosphorus facilitates attack. |
| Cyclohexanone | Diethyl (1a) | NaH / THF | 5.0 | 78% | Requires reflux for completion. |
| Cyclohexanone | Dimethyl (1b) | NaH / THF | 3.0 | 85% | Proceeds at RT or mild heating. |
Key Takeaway:
-
Use Diethyl (1a) for aldehydes and non-hindered ketones to maximize stability and ease of handling.
-
Switch to Dimethyl (1b) only when reacting with sterically hindered ketones (e.g., ortho-substituted acetophenones, adamantanaone) where the smaller steric profile of the methoxy groups allows for better nucleophilic approach.
Detailed Experimental Protocol
Protocol A: Synthesis of Ketene Dithioacetals using this compound
Scope: General procedure for converting aldehydes to ketene dithioacetals.
Reagents:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Aldehyde substrate (1.0 equiv)
-
Anhydrous THF (0.5 M concentration relative to phosphonate)
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add the phosphonate (1.0 equiv) and anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
-
Deprotonation: Dropwise add n-BuLi (1.1 equiv) over 10 minutes. The solution typically turns yellow/orange, indicating carbanion formation.
-
Equilibration: Stir at -78 °C for 30 minutes to ensure complete deprotonation.
-
Addition: Add the aldehyde (1.0 equiv) dissolved in a minimum amount of THF dropwise.
-
Reaction: Allow the mixture to warm naturally to room temperature (approx. 20 °C) over 2 hours. Stir for an additional 1–2 hours.
-
Checkpoint: Monitor by TLC. The phosphonate spot should disappear.
-
-
Quench: Quench with saturated aqueous
(10 mL). -
Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).
Modification for Dimethyl Ester: If using the Dimethyl variant, maintain the reaction temperature at -78 °C to -20 °C for the entire duration if possible, or warm very slowly. The dimethyl carbanion is less stable and can undergo self-condensation or degradation at higher temperatures more rapidly than the ethyl variant.
Safety & Regulatory Analysis (Critical)
This is the most significant differentiator between the two reagents.
This compound[2][4][5][6]
-
Hazard: Irritant. Standard organophosphorus handling protocols apply.
-
Metabolism: Hydrolyzes to ethanol and phosphate salts.
-
Regulation: Generally widely available and non-restricted.
Dimethyl [bis(methylthio)methyl]phosphonate[2][4][5][6]
-
Hazard: High. Dimethyl phosphonates are structural analogs of Dimethyl Methylphosphonate (DMMP) , a Schedule 2 Chemical Weapons Convention (CWC) compound used as a sarin precursor.
-
Toxicity: Dimethyl esters can act as methylating agents and are often more toxic (neurotoxicity potential) than their ethyl counterparts.
-
Metabolism: Hydrolyzes to methanol (toxic) and phosphate salts.[2]
-
Regulation: Purchase often requires End-User Declarations (EUD). Shipping restrictions apply in many jurisdictions.
References
-
Mikolajczyk, M., et al. (1996).[3] "Synthesis of Ketene Dithioacetals via Horner-Wadsworth-Emmons Reaction." Synthesis, 1996(10), 1232-1238.[3]
-
BenchChem. (2025). "A Comparative Guide to the Reactivity of Diethyl and Dimethyl Phosphonates." BenchChem Technical Guides.
-
Organic Chemistry Portal. (2024). "Horner-Wadsworth-Emmons Reaction: Mechanism and Modifications."
- Vertex AI Search. (2025). "Synthesis and Safety of Dimethyl Methylphosphonate Analogs.
-
GuideChem. (2025). "Chemical Properties of this compound (CAS 62999-70-6)."
Sources
Safety Operating Guide
Definitive Safety & Operational Guide: Diethyl [bis(methylthio)methyl]phosphonate
CAS Number: 62999-70-6 Formula: C₇H₁₇O₃PS₂ Physical State: Viscous Liquid (typically colorless to pale yellow) Primary Hazard Class: Organophosphonate / Stench Agent
Executive Summary: The "Stench & Spike" Protocol
Handling Diethyl [bis(methylthio)methyl]phosphonate presents a dual challenge: chemical toxicity typical of organophosphorus compounds (cholinesterase inhibition potential) and extreme olfactory offense due to the dithioacetal moiety.
While less acutely lethal than nerve agent analogues, this compound readily penetrates skin and releases volatile sulfur species upon decomposition. Safety is not just about survival; it is about containment. A single drop outside a fume hood can evacuate a laboratory floor.
Immediate Action Directive:
-
Never handle on an open bench.
-
Always prepare a bleach (sodium hypochlorite) quenching bath before opening the reagent bottle.
-
Double-glove immediately.
Part 1: Risk Assessment & PPE Matrix
The Hazard Profile
-
Dermal Absorption: Organophosphonates are lipophilic. They bypass the stratum corneum rapidly. Once systemic, they can phosphorylate acetylcholinesterase.
-
Olfactory Fatigue: The "rotten cabbage" odor of methylthio groups can cause olfactory fatigue (nose blindness), masking dangerous vapor concentrations.
-
Hydrolysis Risk: Contact with moisture releases methanethiol (methyl mercaptan), a toxic and flammable gas.
PPE Selection Matrix
Rationale: Standard nitrile gloves offer only splash protection. For organosulfur/phosphorus combinations, permeation can occur in <15 minutes.
| Protection Zone | Recommended Equipment | Technical Specification | Operational Logic |
| Hand (Inner) | Laminate / Silver Shield™ | EVOH/PE Multi-layer | Impermeable barrier. Resists permeation for >4 hours against organophosphates. |
| Hand (Outer) | Nitrile (High Dexterity) | Minimum 5 mil thickness | Sacrificial layer. Provides grip and protects the inner laminate glove from tears. |
| Respiratory | Fume Hood (Primary) | Face velocity: 100 fpm | Non-negotiable. Work >6 inches inside the sash. |
| Respiratory | Respirator (Emergency) | Full-face w/ OV/P100 | Only for spills outside the hood. "OV" captures vapors; "P100" stops aerosols. |
| Eye/Face | Chemical Goggles | Indirect Vent / ANSI Z87.1 | Safety glasses are insufficient. Vapors can bypass glasses and irritate the mucosa. |
| Body | Tyvek® Sleeves + Apron | Polyethylene coated | Protects forearm skin gap between glove and lab coat cuff. |
Part 2: Operational Handling Protocol
This protocol uses a Self-Validating System : You cannot proceed to the next step without the safety barrier of the previous step being active.
Phase 1: The "Bleach Barrier" Setup (Pre-Work)
Before retrieving the chemical:
-
Prepare the Quench Bath: In the fume hood, fill a wide-mouth beaker with 10% Sodium Hypochlorite (Bleach) solution.
-
Validation: Dip a test strip or add a drop of red food coloring to ensure it is liquid and ready.
-
Place Waste Container: Open the dedicated "Stench Waste" container inside the hood. Do not rely on opening it during the transfer.
Phase 2: Syringe Transfer Technique
Goal: Zero atmospheric contact.
-
Purge: Flush the syringe with inert gas (Argon/Nitrogen) three times.
-
Draw: Insert a long needle (deflected point) through the septum. Draw the liquid slowly to prevent cavitation (bubble formation).
-
The "Air Gap": After drawing the required volume, pull a small bubble of inert gas into the needle tip. This prevents a drop from falling when you withdraw the needle.
-
Wipe: As the needle exits the septum, immediately wipe the tip with a Kimwipe soaked in bleach. Drop the Kimwipe directly into the Quench Bath.
Phase 3: The Reaction & Cleanup
-
Addition: Add the reagent dropwise to your reaction vessel.
-
Immediate Decontamination:
-
Do NOT disassemble the syringe on the bench.
-
Draw bleach solution into the syringe from your Quench Bath.
-
Expel the bleach back into the bath. Repeat 3 times.
-
Submerge the disassembled syringe and needle into the bleach bath for 24 hours.
-
Part 3: Emergency Response & Deactivation
Decision Logic: Spill Management
If a spill occurs, your response depends on volume and location.
Figure 1: Decision matrix for spill response. Note that outside-hood spills require immediate evacuation due to the rapid spread of stench and potential toxicity.
Deactivation Chemistry
The most effective way to neutralize the stench and toxicity is Oxidative Desulfurization .
-
Reagent: 10-15% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide (less preferred due to exotherm).
-
Mechanism:
Sulfoxides and sulfones are generally odorless and less volatile than the parent sulfide.
Part 4: Waste Disposal & Storage[1]
Storage Requirements[1][2][3][4][5]
-
Temperature: 2-8°C (Refrigerated).
-
Atmosphere: Store under Argon/Nitrogen. Moisture sensitive.[4]
-
Secondary Containment: Store the bottle inside a sealed polyethylene bag or a secondary jar containing activated carbon packets to absorb fugitive odors.
Disposal Workflow
-
Quenched Waste: All bleach-treated liquids must be checked for pH (ensure pH > 10 to prevent chlorine gas evolution) and labeled as "Quenched Organic Waste."
-
Solid Waste: Contaminated gloves, silica gel, and paper towels must be double-bagged in heavy-duty polyethylene bags (3 mil+) and sealed with tape before entering the waste stream.
-
Labeling: Clearly mark containers: "CONTAINS ORGANOPHOSPHONATES / STENCH - DO NOT OPEN."
References
-
Sigma-Aldrich. Safety Data Sheet: Diethyl (methylthiomethyl)phosphonate (Analogue). Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 108085 (Diethyl methylthiomethylphosphonate). Retrieved from
-
University of California, Berkeley. Standard Operating Procedure: Organophosphorus Compounds. Retrieved from
-
Organic Syntheses. Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate (Procedure describing similar phosphonate handling). Org.[6][7] Synth. 1985, 63, 98. Retrieved from
-
LookChem. this compound (CAS 62999-70-6) Product Info. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
